Dde Biotin-PEG4-DBCO
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLFOMKROBSCE-WALFPXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dde Biotin-PEG4-DBCO
This compound is a versatile, multi-functional chemical probe designed for the selective labeling, capture, and release of biomolecules. This reagent integrates several key chemical functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin handle for high-affinity purification, a cleavable N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker, and a hydrophilic polyethylene glycol (PEG4) spacer. This combination makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as target identification, protein-protein interaction studies, and the development of PROTACs (PROteolysis TArgeting Chimeras).[1][2][3]
This guide provides a comprehensive overview of its properties, mechanism of action, applications, and detailed experimental protocols.
Core Properties and Specifications
This compound is a cleavable biotinylation reagent that enables the introduction of a biotin moiety onto azide-containing molecules through a highly efficient and biocompatible reaction.[1][4] The key components confer distinct advantages: the PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, the DBCO group allows for rapid and specific labeling of azide-modified targets without the need for a cytotoxic copper catalyst, the biotin group serves as a robust affinity tag for streptavidin-based enrichment, and the Dde linker permits the subsequent release of the captured molecule under mild conditions.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| CAS Number | 1807512-43-1 |
| Molecular Formula | C₄₇H₆₁N₅O₉S |
| Molecular Weight | 872.09 g/mol |
| Exact Mass | 871.4190 |
| Purity | Typically >95% |
| Appearance | Light yellow to yellow solid powder |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light. |
| DBCO UV Absorbance | ~310 nm |
| Elemental Analysis | C: 64.73%; H: 7.05%; N: 8.03%; O: 16.51%; S: 3.68% |
Mechanism of Action and Workflow
The utility of this compound is derived from two orthogonal chemical transformations: a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction for labeling and a hydrazine-mediated cleavage for release.
A. Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts specifically and efficiently with an azide-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without interfering with native biological functional groups. The absence of a copper catalyst makes this reaction ideal for live-cell labeling and in vivo studies.
B. Affinity Capture and Cleavage
Once the target molecule is biotinylated, it can be captured from a complex mixture using streptavidin-coated supports (e.g., magnetic beads). After isolating and washing the captured complex to remove non-specific binders, the target molecule can be released. The Dde linker is selectively cleaved by treatment with a mild solution of hydrazine (typically 2% in DMF or water), breaking the bond and releasing the biomolecule from the biotin-streptavidin complex. This cleavage step is crucial for downstream analysis, such as mass spectrometry, where the presence of the large biotin-streptavidin complex would interfere.
References
The Dde Cleavable Linker: A Technical Guide for Researchers and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker is a valuable tool in the fields of bioconjugation, proteomics, and drug development. Its defining feature is its selective cleavability under mild conditions, offering researchers precise control over the release of conjugated molecules. This technical guide provides an in-depth overview of the Dde linker, including its chemical properties, cleavage mechanisms, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Structure and Cleavage Mechanism
The Dde group functions as a protecting group for primary amines.[1] Its chemical structure is characterized by a dimedone moiety, which is key to its cleavage mechanism. The Dde linker is stable under a variety of conditions, including those typically used in solid-phase peptide synthesis (SPPS), such as treatment with piperidine for Fmoc group removal.[2] However, it can be selectively cleaved by nucleophilic reagents like hydrazine or hydroxylamine.[1]
The cleavage mechanism involves a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable pyrazole byproduct and the release of the deprotected amine. This reaction is highly efficient and proceeds under mild conditions, which is a significant advantage for sensitive biological molecules.[3]
Quantitative Data Summary
The efficiency and kinetics of Dde linker cleavage are critical for its successful application. The following tables summarize key quantitative data gathered from various studies.
Table 1: Dde Linker Cleavage Efficiency
| Cleavage Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time | Cleavage Yield (%) | Reference |
| Hydrazine | 2% | DMF | Room Temperature | 10 min | >95 | [3] |
| Hydrazine | 2% | DMF | Room Temperature | 2 x 15 min | High | |
| Hydrazine | 4% | - | 40 | 60 min | - | |
| Hydroxylamine HCl / Imidazole | - | NMP | Room Temperature | - | - |
Table 2: Dde Linker Stability
| Condition | Observation | Reference |
| Physiological Conditions | Stable | |
| 20% Piperidine in DMF | Stable | |
| Neat Dimethylformamide (DMF) | Potential for migration to a free amine | |
| Piperidine in reaction medium | Can accelerate Dde migration |
Experimental Protocols
This section provides detailed methodologies for the application of the Dde linker in key research areas.
Solid-Phase Peptide Synthesis (SPPS)
The Dde group is frequently used to protect the ε-amino group of lysine, allowing for site-specific modifications of the peptide while it is still on the solid support.
Protocol for Dde Deprotection in SPPS:
-
Resin Washing: Wash the peptide-resin thoroughly with dimethylformamide (DMF) (3 times).
-
Cleavage Solution Preparation: Prepare a 2% (v/v) solution of hydrazine in DMF.
-
First Cleavage: Add the 2% hydrazine solution to the resin and agitate gently for 15 minutes at room temperature.
-
Resin Washing: Drain the cleavage solution and wash the resin with DMF (3 times).
-
Second Cleavage: Repeat the treatment with 2% hydrazine solution for another 15 minutes.
-
Final Washing: Drain the cleavage solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine and the cleavage byproduct.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.
Bioconjugation and Proteomics
Dde linkers are instrumental in chemical proteomics for the enrichment and identification of proteins. A common strategy involves a trifunctional reagent containing a Dde linker, a biotin tag for affinity purification, and a reactive group for protein labeling.
Protocol for Protein Enrichment using a Dde-Biotin Linker:
-
Protein Labeling: Incubate the protein sample with a Dde-biotin-azide probe to label the target proteins.
-
Affinity Capture: Capture the biotinylated proteins using streptavidin-coated beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Cleavage and Elution: Elute the captured proteins by incubating the beads with a 2% aqueous hydrazine solution. This cleaves the Dde linker, releasing the proteins from the beads while the biotin tag remains bound.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for analysis by mass spectrometry (e.g., trypsin digestion, desalting).
Antibody-Drug Conjugates (ADCs)
The application of Dde linkers in the development of ADCs is an emerging area. In this context, the Dde linker can be used to attach a cytotoxic drug to an antibody. The cleavage of the linker at the target site would then release the drug, leading to cancer cell death.
Conceptual Workflow for ADC with Dde Linker:
-
Antibody Modification: Introduce a reactive handle onto the antibody, for example, by reducing disulfide bonds to generate free thiols.
-
Drug-Linker Synthesis: Synthesize a drug-linker construct containing the Dde linker and a reactive group that can couple to the modified antibody.
-
Conjugation: React the modified antibody with the drug-linker construct to form the ADC.
-
Purification: Purify the ADC to remove unconjugated antibody and excess drug-linker.
-
Mechanism of Action: The ADC binds to the target antigen on cancer cells and is internalized. Inside the cell, the Dde linker is cleaved, releasing the cytotoxic drug.
Conclusion
The Dde cleavable linker is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its stability under a range of conditions, combined with its specific and efficient cleavage, makes it highly suitable for applications requiring precise control over molecular release. From the synthesis of complex peptides to the targeted delivery of therapeutics, the Dde linker continues to be a valuable component in the development of innovative scientific and medical technologies. Further research into optimizing cleavage conditions and exploring new applications will undoubtedly expand its utility in the years to come.
References
- 1. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of the PEG4 Spacer in DBCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to DBCO and Copper-Free Click Chemistry
In the landscape of bioconjugation, the development of bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes—has been a transformative advancement. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry," has gained prominence. This reaction enables the specific and efficient ligation of an azide-functionalized molecule with a strained alkyne.[1][2]
Dibenzocyclooctyne (DBCO) reagents are among the most widely used strained alkynes for SPAAC due to their high reactivity and stability under physiological conditions.[3][4] However, the inherent hydrophobicity of the core DBCO structure can present challenges in aqueous biological systems, leading to issues with solubility and aggregation. To address these limitations, modern DBCO reagents frequently incorporate hydrophilic spacers. This guide provides an in-depth examination of the role of one of the most common spacers, tetraethylene glycol (PEG4), in enhancing the performance and utility of DBCO reagents for research and drug development applications, such as the synthesis of Antibody-Drug Conjugates (ADCs).[5]
Core Functions of the PEG4 Spacer
The integration of a PEG4 spacer into the structure of a DBCO reagent confers several critical advantages that address the inherent challenges of working with the hydrophobic DBCO moiety in aqueous environments.
Enhanced Aqueous Solubility and Reduced Aggregation
A primary challenge with non-PEGylated DBCO reagents is their poor solubility in the aqueous buffers required for most biological applications. This often necessitates the use of organic co-solvents like DMSO or DMF, which can be detrimental to sensitive biomolecules such as proteins, potentially causing denaturation if the concentration is too high.
The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic. Its inclusion dramatically improves the water solubility of the DBCO reagent. This enhancement allows for reactions to be performed in purely aqueous systems or with minimal organic co-solvent, thereby better preserving the native structure and function of biomolecules. Furthermore, the hydrophilic PEG4 chain helps prevent the aggregation of biomolecules after conjugation, a common issue when labeling with hydrophobic moieties that can lead to loss of function and potential immunogenicity.
Minimized Steric Hindrance and Improved Reaction Kinetics
The PEG4 spacer acts as a flexible, linear arm that physically distances the reactive DBCO group from the surface of the molecule to which it is attached. This separation is crucial for minimizing steric hindrance, which can occur when large, complex biomolecules (e.g., antibodies) are being conjugated. By extending the DBCO moiety away from the bulk of the biomolecule, the spacer allows for more efficient access by the azide-containing binding partner, leading to faster and more complete conjugation.
While direct kinetic comparisons between DBCO and DBCO-PEG4 are limited in the literature, studies on similar systems have quantitatively demonstrated the benefit of PEG spacers. For instance, the incorporation of a PEG5 linker in a DBCO-functionalized antibody was shown to increase the SPAAC reaction rate by an average of 31 ± 16% compared to a non-PEGylated counterpart, an effect attributed to reduced steric hindrance and improved accessibility of the DBCO group.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing DBCO reagents with and without a PEG4 spacer.
Table 1: Comparison of Aqueous Solubility
| Reagent | Aqueous Solubility | Notes |
| DBCO-NHS Ester | Poorly soluble; requires organic co-solvent (DMSO/DMF) | Non-PEGylated DBCO reagents are inherently hydrophobic. |
| DBCO-PEG4-NHS Ester | Soluble up to 5.5 mM in aqueous buffers | The hydrophilic PEG4 spacer significantly improves water solubility. |
| DBCO-PEG4-Maleimide | Soluble up to 6.6 mM in aqueous buffers | Suitable for conjugation to thiol groups in aqueous media. |
Table 2: Comparison of SPAAC Reaction Kinetics
| Reagent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Finding |
| DBCO-Trastuzumab (Antibody) vs. Model Azides | Slower than PEGylated version | Steric hindrance from the antibody likely impedes the reaction. |
| DBCO-PEG5-Trastuzumab vs. Model Azides | 0.18 – 0.37 | The PEG spacer enhances reaction rates by an average of 31%, attributed to reduced steric hindrance. |
| Sulfo DBCO-amine (small molecule) vs. Model Azides | 0.27 – 1.22 | Represents a less sterically hindered system, resulting in faster kinetics compared to large antibody conjugates. |
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving DBCO-PEG4 reagents.
Protocol 1: Labeling of Proteins with DBCO-PEG4-NHS Ester
This protocol describes the conjugation of a DBCO-PEG4 linker to a protein via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues).
Materials:
-
Protein solution (0.5–5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided. If necessary, perform a buffer exchange.
-
Prepare DBCO Reagent: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.
-
Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein sample. The optimal ratio may need to be determined empirically. The final concentration of DMSO should be kept below 15-20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or through dialysis against an appropriate storage buffer. The purified DBCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). The peak at ~309 nm is characteristic of the DBCO group.
-
Calculate Protein Concentration: First, correct the A280 reading for the contribution of the DBCO group at that wavelength.
-
Corrected A280 = A280_measured - (A309_measured × CF)
-
The Correction Factor (CF) for DBCO is approximately 0.90 to 1.089.
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate DBCO Concentration:
-
DBCO Concentration (M) = A309_measured / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group, approximately 12,000 M⁻¹cm⁻¹.
-
-
Calculate DOL:
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Visualizations of Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key processes and relationships involving DBCO-PEG4 reagents.
Caption: Key structural components of a DBCO-PEG4-NHS reagent and the functions of the PEG4 spacer.
Caption: Experimental workflow for labeling a protein with a DBCO-PEG4-NHS ester reagent.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-PEG4.
References
A Technical Guide to Copper-Free Click Chemistry with Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Dde Biotin-PEG4-DBCO, a versatile heterobifunctional reagent, in copper-free click chemistry. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in bioconjugation, and its applications in proteomics and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a powerful tool in bioconjugation and chemical biology. Its unique trifunctional structure combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin moiety for high-affinity purification, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. A polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal reagent for a variety of applications.[1][2][3][4]
The DBCO group reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds readily in complex biological media without the need for a cytotoxic copper catalyst.[5] The biotin tag allows for the highly selective capture and enrichment of labeled biomolecules using streptavidin- or avidin-functionalized supports. The incorporated Dde linker provides the crucial advantage of releasing the captured molecule under mild conditions, preserving its integrity for downstream analysis.
Physicochemical and Reactivity Data
The following tables summarize the key physicochemical properties of this compound and the kinetics of the associated copper-free click chemistry reaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₁N₅O₉S | |
| Molecular Weight | 872.09 g/mol | |
| CAS Number | 1807512-43-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light. |
| Reaction Parameter | Value | Reference(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Reactants | DBCO and Azide | |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | |
| Reaction Temperature | 4°C to 37°C | |
| Reaction Time | 4 - 12 hours (typical) |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
Protocol for Copper-Free Click Chemistry: Labeling of an Azide-Containing Protein
This protocol describes the general procedure for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-functionalized protein in an azide-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.4 or other amine- and azide-free buffer.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Prepare the Protein Sample:
-
Dissolve or exchange the azide-containing protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any azide-containing compounds.
-
-
Perform the Click Reaction:
-
Add the this compound stock solution to the protein solution. The recommended molar excess of the DBCO reagent to the protein is typically between 10-20 fold for protein concentrations greater than 1 mg/mL, and 20-40 fold for concentrations less than or equal to 1 mg/mL. For antibody-oligonucleotide conjugations, a 2-4 fold molar excess of the azide-modified oligonucleotide to the DBCO-functionalized antibody is recommended.
-
The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purify the Labeled Protein:
-
Remove the excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.
-
-
Characterization (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Protocol for Affinity Capture of Biotinylated Proteins
This protocol describes the enrichment of proteins labeled with this compound using streptavidin-functionalized magnetic beads.
Materials:
-
Biotinylated protein sample from the previous protocol.
-
Streptavidin-functionalized magnetic beads.
-
Wash Buffer 1: PBS with 0.1% Tween-20.
-
Wash Buffer 2: PBS.
-
Magnetic rack.
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and carefully discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
-
Bind the Biotinylated Protein:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.
-
-
Wash the Beads:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1 to remove non-specifically bound proteins.
-
Wash the beads twice with Wash Buffer 2 to remove the detergent.
-
Protocol for Dde Linker Cleavage and Elution of Captured Proteins
This protocol outlines the procedure for releasing the captured proteins from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound streptavidin beads from the previous protocol.
-
Cleavage Buffer: 2% (v/v) Hydrazine in PBS. This can be prepared from a hydrazine monohydrate solution.
-
Neutralization solution (optional, e.g., an acidic buffer to neutralize the basic hydrazine).
Procedure:
-
Prepare the Cleavage Buffer:
-
Prepare a 2% hydrazine solution in PBS immediately before use. Handle hydrazine with appropriate safety precautions in a well-ventilated fume hood.
-
-
Cleave the Dde Linker:
-
Resuspend the protein-bound beads in the Cleavage Buffer.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Elute the Released Protein:
-
Place the tube on the magnetic rack to capture the beads.
-
Carefully collect the supernatant containing the released protein. This is the eluted sample.
-
For maximal recovery, the cleavage step can be repeated with a fresh aliquot of Cleavage Buffer, and the supernatants can be pooled.
-
-
Downstream Processing:
-
The eluted protein sample can be further processed for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. If necessary, the hydrazine can be removed by dialysis or buffer exchange.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.
Caption: Proteomics workflow for the enrichment and release of azide-labeled proteins.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Applications in Drug Development and Research
The unique features of this compound make it a valuable reagent in various research and drug development areas.
-
Proteomics: As illustrated in the workflow diagram, this reagent is ideal for activity-based protein profiling (ABPP) and for the identification and quantification of newly synthesized proteins. The ability to specifically label, capture, and then release target proteins allows for a cleaner sample for analysis by mass spectrometry, reducing background from non-specific binders.
-
PROTAC Development: In the rapidly evolving field of PROTACs, heterobifunctional linkers are essential for connecting a target protein ligand to an E3 ligase ligand. This compound can be used to synthesize PROTACs, with the biotin moiety serving as a purification handle during synthesis and the cleavable linker offering possibilities for modular design and analysis.
-
Bioconjugation and Drug Delivery: The ability to attach this linker to various biomolecules, including antibodies and peptides, opens up possibilities in targeted drug delivery. The biotin tag can be used for targeting or purification, while the copper-free click chemistry provides a robust method for conjugation.
Conclusion
This compound is a highly versatile and powerful reagent for researchers in the life sciences. Its combination of a bioorthogonal, copper-free click chemistry handle, a high-affinity purification tag, and a cleavable linker provides a complete solution for the labeling, enrichment, and analysis of biomolecules. The detailed protocols and workflows presented in this guide are intended to facilitate its successful implementation in a wide range of applications, from fundamental proteomics research to the development of novel therapeutics.
References
An In-Depth Technical Guide to Dde Biotin-PEG4-DBCO: A Versatile Tool for Drug Discovery and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to Dde Biotin-PEG4-DBCO, a trifunctional chemical probe essential for advanced biological research. This reagent integrates a cleavable N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker, a polyethylene glycol (PEG4) spacer, a biotin handle for affinity purification, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
Core Properties and Specifications
This compound is a multifaceted molecule designed for the precise labeling and reversible capture of biomolecules. Its key features—a cleavable linker, a spacer arm to enhance solubility and reduce steric hindrance, a high-affinity purification tag, and a bioorthogonal reactive group—make it an invaluable tool in modern chemical biology.[1] The physicochemical properties of this reagent are summarized below.
| Property | Value | Reference |
| Chemical Formula | C47H61N5O9S | [2][3] |
| Molecular Weight | 872.09 g/mol | [2][3] |
| Exact Mass | 871.4190 | |
| CAS Number | 1807512-43-1 | |
| Appearance | Light yellow to yellow solid powder | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Key Applications in Research and Drug Development
The unique combination of functional moieties in this compound makes it suitable for a range of applications, most notably in the fields of proteomics and targeted protein degradation.
-
PROTAC (PROteolysis TArgeting Chimera) Synthesis: This reagent serves as a versatile linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The DBCO group allows for the straightforward conjugation of the linker to an azide-modified ligand for the target protein, while the other end of the PROTAC molecule binds to an E3 ligase.
-
Affinity Purification and Proteomics: The biotin moiety allows for the highly specific and strong interaction with streptavidin-coated resins, enabling the efficient enrichment of labeled biomolecules from complex mixtures such as cell lysates. The cleavable Dde linker is a critical feature, as it permits the release of the captured molecules under mild conditions, which is often essential for downstream analysis by mass spectrometry. This approach reduces the background noise often associated with on-bead digestion methods in proteomics experiments.
-
Bioconjugation: The DBCO group facilitates copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, which are bioorthogonal, meaning they can be performed in a biological environment without interfering with native cellular processes. This allows for the specific labeling of azide-modified proteins, nucleic acids, or other biomolecules in living cells or in vitro.
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and experimental conditions.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: The protein should be at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Perform the conjugation reaction: Add a 2-5 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and its concentration.
-
Purify the conjugate: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Characterization (Optional): The successful conjugation can be confirmed by techniques such as SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry.
Protocol 2: Cleavage of the Dde Protecting Group
This protocol outlines the release of the biotinylated molecule from an affinity matrix after capture.
Materials:
-
Biotinylated molecule captured on streptavidin-coated beads
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Prepare the cleavage solution: Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Wash the beads: After capturing the biotinylated molecule, wash the streptavidin beads thoroughly with a wash buffer to remove non-specifically bound proteins.
-
Perform the cleavage: Resuspend the beads in the 2% hydrazine/DMF solution.
-
Incubate for cleavage: Incubate the mixture at room temperature with gentle agitation. The recommended incubation time is typically short, for example, treating the resin three times for 3 minutes each. Optimization of the incubation time may be necessary.
-
Collect the eluate: Separate the beads from the supernatant, which now contains the released molecule.
-
Wash the beads: Wash the beads with DMF to recover any remaining released product and combine the washes with the initial eluate.
-
Prepare for downstream analysis: The collected eluate can then be processed for downstream applications such as mass spectrometry. This may involve buffer exchange or protein precipitation.
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams depict key experimental workflows and a relevant signaling pathway.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in drug discovery and proteomics. Its unique combination of a cleavable linker, a bioorthogonal reactive group, a solubility-enhancing spacer, and a high-affinity purification tag enables researchers to perform sophisticated experiments for protein labeling, purification, and targeted degradation. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this reagent in the laboratory. As the fields of chemical biology and targeted therapeutics continue to evolve, the utility of well-designed chemical probes like this compound will undoubtedly continue to grow.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-Depth Technical Guide
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][3] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1]
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms. The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, and a variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties.
Quantitative Comparison of Cyclooctyne Reaction Rates
The selection of a cyclooctyne for a SPAAC reaction is a critical decision that directly impacts the efficiency and success of bioconjugation, imaging, and drug delivery applications. The reactivity of cyclooctynes is primarily governed by the degree of ring strain and electronic factors. More strained cyclooctynes exhibit faster reaction kinetics, a crucial attribute for applications requiring rapid labeling at low concentrations. The performance of different cyclooctynes is best assessed by comparing their second-order rate constants (k₂) for the reaction with a standard azide, typically benzyl azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.17 - 0.7 | |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.14 | |
| DIFO | Benzyl Azide | ~0.076 | |
| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | |
| ADIBO | Secondary Azide (2-azidopropanol) | 0.25 | |
| ADIBO | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | |
| Tetra-fluorinated aromatic azide with cyclooctyne | Not specified | 3.60 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Key Applications in Research and Drug Development
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Live-Cell Imaging: The ability to perform SPAAC in living systems allows for the fluorescent labeling and tracking of biomolecules in real-time without perturbing their natural function.
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Drug Delivery: SPAAC is used to create targeted drug delivery systems by conjugating drugs to targeting moieties like antibodies or nanoparticles.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
-
Radiopharmaceuticals: SPAAC is used in the development of radiolabeled molecules for diagnostic imaging and therapy.
Experimental Protocols
Protocol 1: General Procedure for SPAAC-Mediated Bioconjugation
This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing probe.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO at a concentration of 1-10 mM.
-
Ensure the azide-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
-
Reaction Initiation:
-
In a reaction vial, add the protein solution.
-
While gently stirring, add the required volume of the cyclooctyne-probe stock solution. A 5- to 20-fold molar excess of the cyclooctyne probe over the protein is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Incubation times can range from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne derivative and the reactant concentrations.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the unreacted small molecule probe and any byproducts. For proteins, this is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against the reaction buffer.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Store the purified conjugate under appropriate conditions to maintain its stability.
-
Protocol 2: Determination of SPAAC Reaction Rates using UV-Visible Spectrophotometry
This method is particularly suitable for cyclooctynes with a distinct chromophore, such as DBCO, and relies on monitoring the decrease in absorbance as the cyclooctyne is consumed.
Materials:
-
DBCO derivative (e.g., sulfo-DBCO-amine)
-
Azide of interest (e.g., benzyl azide)
-
Appropriate buffer solution (e.g., PBS, HEPES)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine λ_max:
-
Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer. For many DBCO compounds, this is around 308-309 nm.
-
-
Prepare Stock Solutions:
-
Prepare a stock solution of the DBCO derivative and the azide in the buffer.
-
-
Reaction Monitoring:
-
In a quartz cuvette, add a known concentration of the DBCO derivative.
-
Measure the initial absorbance at the λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette and start monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting line will give the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
-
Mandatory Visualizations
Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.
Caption: Workflow for targeted drug delivery using SPAAC.
References
The Dde Protecting Group: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, a cornerstone of modern peptide and organic synthesis. This guide provides a comprehensive overview of its applications, reaction mechanisms, and detailed experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Core Principles and Applications
The primary utility of the Dde group lies in its unique cleavage conditions. While stable to trifluoroacetic acid (TFA) and piperidine, it is readily removed by treatment with a dilute solution of hydrazine. This selective removal is foundational to the Fmoc/Dde orthogonal strategy, a standard approach for synthesizing complex peptides.
A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged syntheses. While more robust, ivDde can be more challenging to remove, sometimes necessitating higher concentrations of hydrazine.
The applications of Dde and ivDde protecting groups are extensive and include the synthesis of:
-
Branched and di-epitopic peptides
-
Cyclic peptides
-
Template-assembled synthetic proteins (TASP)
-
Fluorescently-labeled peptides
-
Multi-functional probes
-
Ubiquitinated peptides
-
Peptoids containing both lysine-type and arginine-type monomers
-
Carbohydrate synthesis
Quantitative Data Summary
The efficiency of Dde and ivDde deprotection is influenced by several factors, including the reagent concentration, reaction time, and the peptide sequence itself. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Condition | Observation | Reference |
| Hydrazine Concentration | 2% Hydrazine in DMF | Standard condition for Dde/ivDde removal. | |
| 4% Hydrazine in DMF | Can lead to nearly complete ivDde removal when 2% is insufficient. | ||
| >2% Hydrazine | Higher concentrations can cause peptide cleavage at Gly residues and convert Arg to Orn. | ||
| Reaction Time (Hydrazine) | 3 x 3 minutes | A common protocol for Dde/ivDde removal. | |
| 3 x 5 minutes | Marginal increase in deprotection completion compared to 3 x 3 minutes. | ||
| Hydroxylamine Deprotection | Hydroxylamine hydrochloride and imidazole in NMP | Offers true orthogonality with the Fmoc group. | |
| ivDde Removal Efficiency | 2% Hydrazine in DMF, 3 x 3 min | Can result in only ~50% removal in some cases. | |
| 4% Hydrazine in DMF, 3 x 3 min | Achieved nearly complete ivDde removal. |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Dde protecting group are crucial for successful synthesis.
Protocol 1: Selective Removal of Dde/ivDde with 2% Hydrazine in DMF
This method is the most common for Dde deprotection but will also cleave the Fmoc group. Therefore, the N-terminal α-amino group should be protected with a Boc group.
Materials:
-
Dde/ivDde-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 3 minutes.
-
Drain the reagent solution.
-
Repeat the hydrazine treatment (steps 4-6) two more times.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual reagents and byproducts. The resin is now ready for the subsequent synthetic step.
Protocol 2: Selective Removal of Dde with Hydroxylamine (Fmoc-Orthogonal)
This protocol is recommended for the selective deprotection of the Dde group when the preservation of the Fmoc group is critical.
Materials:
-
Dde-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Hydroxylamine hydrochloride
-
Imidazole
Procedure:
-
Swell the Dde-protected peptide-resin in NMP for 30 minutes.
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent relative to the Dde-protected amine) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).
-
Drain the NMP from the swollen resin.
-
Add the deprotection solution to the resin.
-
Agitate the mixture gently at room temperature for 30 to 60 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3 x 10 mL per gram of resin). The resin is now ready for the next synthetic step.
Visualizing Dde Chemistry Workflows
The following diagrams illustrate key logical and experimental workflows in Dde protecting group chemistry.
Caption: Decision pathway for selecting the appropriate Dde deprotection reagent.
Caption: General experimental workflow for SPPS incorporating a Dde-protected amino acid.
Conclusion
The Dde protecting group, along with its more robust ivDde variant, represents an indispensable tool in the arsenal of synthetic chemists. Its orthogonality to commonly used protecting groups in peptide synthesis allows for a high degree of control and flexibility in the design and synthesis of complex biomolecules. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for leveraging the full potential of Dde chemistry in research and drug development endeavors. The ability to perform site-specific modifications opens up a vast landscape for the creation of novel therapeutics, diagnostic agents, and research tools with tailored properties and functions.
References
The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of biological research and therapeutic development, the ability to specifically and efficiently label and conjugate biomolecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal reaction, allowing for the covalent ligation of molecules in complex biological media without interfering with native cellular processes.[1] At the core of this technology is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2]
This technical guide provides an in-depth exploration of the reactivity of DBCO with azide-modified molecules. It covers the fundamental reaction kinetics, presents quantitative data for reaction optimization, details robust experimental protocols for protein conjugation, and offers visual workflows to guide experimental design. The information is tailored for professionals in chemical biology, drug development, and materials science who leverage this powerful chemistry for applications ranging from antibody-drug conjugates (ADCs) and in vivo imaging to surface modification and proteomics.[3][4]
The DBCO Reagent: Mechanism and Reactivity
The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of a cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole), which forms a stable triazole linkage.[1] The driving force of the reaction is the significant ring strain inherent to the DBCO molecule, which dramatically lowers the activation energy of the cycloaddition. This intrinsic reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is a major advantage over the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The bioorthogonal nature of the reaction stems from the fact that both DBCO and azide functional groups are abiotic; they are chemically inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxylates, ensuring exquisite reaction specificity.
Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data on DBCO-Azide Reactivity
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a higher value indicating a faster reaction. This constant is critical for designing experiments, especially when working with low concentrations of precious biomolecules. The reactivity is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction environment.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes
This table compares the reactivity of DBCO with other commonly used cyclooctynes against a standard benzyl azide reactant. DBCO derivatives consistently show the highest reaction rates, making them ideal for applications requiring rapid kinetics.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| OCT | Benzyl Azide | ~0.0024 |
Note: Rates can vary based on the specific derivatives, solvent, and temperature used.
Table 2: Influence of Azide Structure on Reaction Rate with DBCO
The electronic nature of the azide substituent can impact reaction kinetics. Electron-withdrawing groups on the azide can sometimes alter the reaction mechanism and rate.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference(s) |
| DBCO | Benzyl Azide (Bn-N₃) | 0.24 | CH₃CN:H₂O (3:1) | |
| DBCO | Phenyl Azide (Ph-N₃) | 0.033 | CH₃CN:H₂O (3:1) | |
| DBCO-PEG | Azido-Peptide 1 | 0.34 | HBS Buffer (pH 7.4) | |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES Buffer (pH 7) | |
| Sulfo-DBCO | 3-azido-L-alanine | 0.32 - 0.85 | PBS Buffer (pH 7) |
Table 3: Effect of Reaction Conditions on SPAAC Kinetics
Reaction conditions such as buffer composition, pH, and temperature significantly affect the rate of the DBCO-azide ligation. A recent study systematically investigated these effects, providing valuable data for optimizing conjugation protocols.
| Condition | Buffer/Parameter | Azide Reactant | Temperature | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Buffer Type | PBS (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.85 | |
| HEPES (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 1.22 | ||
| DMEM Media | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.97 | ||
| RPMI Media | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.77 | ||
| pH | Borate Buffer (pH 8) | 3-azido-L-alanine | 25°C | 0.44 | |
| Borate Buffer (pH 9) | 3-azido-L-alanine | 25°C | 0.58 | ||
| Borate Buffer (pH 10) | 3-azido-L-alanine | 25°C | 0.72 | ||
| Temperature | Acetonitrile | Benzyl Azide | 0°C | 0.0005 | |
| Acetonitrile | Benzyl Azide | 37°C | 0.0583 |
Data shows that HEPES buffer generally yields faster reactions than PBS, and higher pH values (up to 10) can increase the reaction rate.
Experimental Protocols
The following section provides detailed methodologies for the labeling of proteins with DBCO and subsequent conjugation to azide-modified molecules.
Figure 2: General experimental workflow for DBCO-protein conjugation.
Protocol 1: Labeling a Protein with DBCO-NHS Ester
This protocol details the covalent attachment of a DBCO moiety to a protein by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.
-
Reagent Preparation:
-
Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Immediately before use, reconstitute the DBCO-NHS ester reagent in anhydrous DMSO to a stock concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, fresh preparation is critical.
-
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to prevent protein precipitation.
-
Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.
-
Protocol 2: Purification of the DBCO-Labeled Protein
It is crucial to remove the excess, unreacted DBCO reagent before proceeding to the SPAAC reaction to prevent it from reacting with the azide-modified molecule.
-
Purification Method:
-
Spin Desalting Columns / Size-Exclusion Chromatography (SEC): This is the most common and efficient method for rapidly removing small molecules from proteins. Equilibrate the column with the desired buffer (e.g., PBS, pH 7.4) and process the sample according to the manufacturer's instructions. The DBCO-protein will elute in the early fractions or void volume.
-
Dialysis: For larger volumes, dialysis against an appropriate buffer is an effective, albeit slower, method for removing small molecules.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The average number of DBCO molecules conjugated per protein can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉, the absorbance maximum for DBCO).
-
Calculate the DOL using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 M⁻¹cm⁻¹ at 309 nm).
-
CF is the correction factor for the DBCO absorbance at 280 nm (~1.089).
-
-
-
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the "click" reaction between the purified DBCO-protein and an azide-functionalized molecule (e.g., fluorescent dye, oligonucleotide, or small molecule drug).
-
Reaction Setup:
-
In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-modified molecule.
-
A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.
-
Crucially, ensure all buffers are free of sodium azide , as it will compete with the target molecule and react with the DBCO groups.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) and longer incubation times can increase the reaction yield, but the stability of the biomolecules must be considered.
-
-
Final Purification:
-
Purify the final protein conjugate to remove any unreacted azide-molecule or other impurities. The method will depend on the nature of the final conjugate.
-
Methods include SEC, Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), or Affinity Chromatography (e.g., Protein A for antibodies).
-
-
Validation:
-
Analyze the final product to confirm successful conjugation. Standard methods include SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.
-
Applications in Cell Biology: A Workflow for Surface Labeling
A powerful application of SPAAC is the specific labeling of proteins on the surface of living cells. This is often achieved by metabolically or genetically incorporating an azide-bearing unnatural amino acid into a protein of interest, followed by treatment with a DBCO-functionalized probe (e.g., a fluorophore).
Figure 3: Workflow for live cell-surface protein labeling using SPAAC.
Conclusion
The strain-promoted cycloaddition between DBCO and azides stands as one of the most robust and versatile bioorthogonal reactions available to scientists. Its high speed, specificity, and biocompatibility have cemented its role in the development of sophisticated bioconjugates, from targeted therapeutics to advanced molecular imaging agents. By understanding the underlying kinetics and employing optimized, validated protocols, researchers can effectively harness the power of DBCO-azide chemistry to advance their scientific and developmental objectives.
References
An In-depth Technical Guide to the Solubility Characteristics of Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Dde Biotin-PEG4-DBCO, a key reagent in bioconjugation and targeted drug delivery. Understanding the solubility of this molecule is critical for its effective use in experimental design, ensuring reproducibility and the success of downstream applications such as copper-free click chemistry, proximity labeling, and the development of antibody-drug conjugates (ADCs).
Core Physicochemical Properties and Solubility Profile
This compound is a multifunctional molecule featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected biotin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. Each component contributes to its overall physicochemical properties and solubility.
-
Dde-Biotin: The Dde protecting group allows for the mild release of the biotinylated molecule from streptavidin, a key feature for certain purification and analysis workflows. The biotin moiety itself has limited water solubility.
-
PEG4 Spacer: The hydrophilic PEG4 spacer significantly enhances the aqueous solubility of the entire construct.[][2] This spacer helps to mitigate the aggregation and precipitation often observed with hydrophobic biotin and DBCO moieties, especially when conjugated to large biomolecules.
-
DBCO Group: The DBCO group is essential for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.[3] The DBCO moiety is largely hydrophobic.
The combination of these groups results in an amphiphilic molecule. While specific quantitative solubility data for this compound is not widely published by manufacturers, the solubility of structurally similar PEGylated DBCO and biotin compounds provides valuable insights. Generally, this compound is expected to be soluble in common organic solvents and to possess a degree of aqueous solubility, which is crucial for biological applications.
Quantitative Solubility Data
Due to the lack of publicly available quantitative data, the following table is provided as a template for researchers to record their own experimental findings. Based on the properties of similar compounds, a recommended starting point for solvent selection is provided.
| Solvent | Expected Solubility Range (Qualitative) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | High | User to determine | User to determine | 25 |
| Dimethylformamide (DMF) | High | User to determine | User to determine | 25 |
| Dichloromethane (DCM) | Moderate to High | User to determine | User to determine | 25 |
| Ethanol | Moderate | User to determine | User to determine | 25 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | User to determine | User to determine | 25 |
| Deionized Water | Low to Moderate | User to determine | User to determine | 25 |
Note: The molecular weight of this compound is approximately 872.09 g/mol , which should be used for molarity calculations.
Experimental Protocol: Determining the Thermodynamic Solubility of this compound
The following is a detailed shake-flask method, a gold standard for determining thermodynamic solubility, adapted for this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, PBS pH 7.4)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator at 25°C)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and calibrated pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for 24 to 48 hours. This extended time is to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, let the vials stand for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method:
-
HPLC-UV: This is the preferred method for its specificity and sensitivity. The concentration of the compound in the filtrate is determined by comparing its peak area to a calibration curve generated from the standard solutions. A C18 column is often suitable.
-
UV-Vis Spectrophotometry: If a suitable chromophore exists and there are no interfering substances, the absorbance of the filtrate can be measured at the wavelength of maximum absorbance (λmax) and the concentration can be calculated using a calibration curve.
-
-
-
Calculation of Solubility:
-
The concentration determined from the calibration curve is the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
-
Express the solubility in mg/mL and mM.
-
Visualization of Experimental Workflow
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for determining thermodynamic solubility.
References
An In-depth Technical Guide to the Chemical Stability of Dde Biotin-PEG4-DBCO in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Dde Biotin-PEG4-DBCO, a versatile trifunctional linker used in bioconjugation, proteomics, and drug development. Understanding the stability of each functional moiety—the Dde protecting group, the biotin handle, the PEG4 spacer, and the DBCO reactive group—is critical for designing robust experimental workflows and ensuring the integrity of conjugated biomolecules.
Introduction to this compound
This compound is a key reagent in bioorthogonal chemistry, enabling the precise labeling, capture, and release of target molecules. Its modular design allows for a "catch-and-release" approach in applications such as affinity purification and targeted drug delivery. The stability of this linker under various buffer conditions, including pH, temperature, and the presence of common laboratory reagents, directly impacts its efficacy and the reproducibility of experimental results.
Below is a diagram illustrating the structure of this compound and its key functional components.
Caption: Structure of this compound.
Chemical Stability of Functional Moieties
The overall stability of this compound is determined by the individual stabilities of its components in a given chemical environment.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group
The Dde group is an amine-protecting group that is stable under conditions used for Fmoc solid-phase peptide synthesis (SPPS), such as treatment with piperidine and trifluoroacetic acid (TFA)[1]. However, it can be selectively cleaved under mild conditions using hydrazine or hydroxylamine[1][2].
Stability in Buffers:
While specific quantitative data on the stability of the Dde group in common aqueous buffers like PBS and Tris is not extensively published, it is generally considered stable under neutral and mildly acidic conditions in the absence of its specific cleaving agents. However, prolonged exposure to basic conditions may lead to slow degradation. A notable characteristic of the Dde group is its potential for migration between amine groups, a reaction that can be accelerated in the presence of piperidine[3].
Cleavage Conditions:
The removal of the Dde group is typically achieved with a dilute solution of hydrazine in an organic solvent, or with hydroxylamine.
| Reagent | Conditions | Efficacy | Reference |
| Hydrazine Monohydrate | 2% in DMF, Room Temperature, 3 x 3 minutes | Highly efficient, often complete within 10 minutes for solution-phase reactions. | |
| Hydroxylamine Hydrochloride / Imidazole | 1.3:1 ratio in NMP, Room Temperature, 30-60 minutes | Effective, can be used as an alternative to hydrazine. |
It is important to note that hydrazine can also remove Fmoc groups, so for selective Dde deprotection in the presence of Fmoc, the N-terminus should be protected with a Boc group.
DBCO (Dibenzocyclooctyne) Group
The DBCO group is a strained alkyne used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. It is generally stable in aqueous buffers commonly used for bioconjugation.
Stability in Buffers:
The stability of the DBCO group is influenced by pH and temperature. It is most stable at neutral to slightly basic pH and can degrade under strongly acidic conditions (pH < 5). Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to potential oxidation or addition of water to the strained triple bond.
The following table summarizes the stability of a DBCO-PEG conjugate in various buffers, which can serve as a guideline for this compound.
| Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Integrity (%) | Reference |
| - (5.0) | 25 | 24 | 85 - 90 | |
| PBS (7.4) | 4 | 48 | >95 | |
| PBS (7.4) | 25 | 24 | 90 - 95 | |
| PBS (7.4) | 37 | 24 | 80 - 85 | |
| - (8.5) | 25 | 24 | 90 - 95 |
A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C. For long-term storage, it is recommended to avoid buffers containing azides or thiols (e.g., DTT, TCEP).
PEG4 (Polyethylene Glycol) Linker
Biotin Moiety
Biotin is a highly stable vitamin that serves as an excellent affinity handle for streptavidin or avidin. It is stable in moderately acidic and neutral aqueous solutions for several months. It can also withstand heating to 100°C in these solutions. Its stability decreases in solutions with a pH above 9.
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound by HPLC
This protocol is adapted from a method for assessing the stability of a DBCO-PEG conjugate and can be used to quantify the stability of this compound in a specific buffer.
Objective: To determine the rate of degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4; Tris-HCl, pH 8.0)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO and other relevant wavelengths)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM. Prepare separate samples for each time point and condition to be tested.
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective sample.
-
HPLC Analysis:
-
Inject the aliquot onto the RP-HPLC system.
-
Use a suitable gradient of Mobile Phase A and B to elute the compound and any degradation products.
-
Monitor the elution profile using the UV detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound at T=0.
-
Integrate the peak area of the intact compound at each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for HPLC-based Stability Assessment.
Protocol for Dde Group Cleavage
This protocol describes the standard method for removing the Dde protecting group from a biomolecule.
Materials:
-
Dde-protected biomolecule
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Cleavage Reaction:
-
For a resin-bound peptide, add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
For a molecule in solution, ensure the molecule is dissolved in a suitable solvent compatible with the cleavage solution.
-
-
Incubation: Allow the mixture to stand at room temperature. For resin-bound peptides, a typical procedure involves three treatments of 3 minutes each. For solution-phase reactions, 10-30 minutes is often sufficient.
-
Quenching and Purification:
-
For resin-bound peptides, filter the resin and wash thoroughly with DMF.
-
For molecules in solution, the reaction can be quenched by acidification followed by purification (e.g., HPLC, dialysis) to remove the cleavage reagents and byproducts.
-
Caption: Dde Cleavage Mechanism with Hydrazine.
Summary and Recommendations
The chemical stability of this compound is a critical factor for its successful application. This guide provides a detailed overview of the stability of each of its functional components in various buffer systems.
-
Dde Group: Stable to acidic and standard Fmoc deprotection conditions but readily cleaved by hydrazine or hydroxylamine. Caution should be exercised regarding its potential for migration under basic conditions.
-
DBCO Group: Generally stable in neutral to slightly basic aqueous buffers but sensitive to acidic conditions (pH < 5). Long-term storage in buffers containing azides or thiols should be avoided.
-
PEG4 Linker: The ether linkages are highly stable under typical bioconjugation conditions.
-
Biotin Moiety: Very stable in moderately acidic and neutral solutions, with some degradation occurring at pH > 9.
For optimal performance and reproducibility, it is recommended to:
-
Store this compound as a solid at -20°C, protected from light and moisture.
-
Prepare stock solutions in an anhydrous organic solvent like DMSO and store at -20°C for short periods.
-
Prepare aqueous working solutions fresh on the day of the experiment.
-
When performing reactions, use buffers within the recommended pH range for the stability of the DBCO group (pH 6-9).
-
If Dde cleavage is desired, use the recommended protocols with hydrazine or hydroxylamine, followed by appropriate purification to remove cleavage reagents.
By following these guidelines and utilizing the provided experimental protocols, researchers can confidently employ this compound in their studies, ensuring the integrity and functionality of their biomolecular conjugates.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-DBCO is a versatile, cleavable biotinylation reagent designed for the specific labeling of azide-modified biomolecules through copper-free click chemistry.[1][2][3] This reagent features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin moiety for affinity purification, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.[4][5] The inclusion of a hydrophilic PEG4 spacer enhances solubility in aqueous media and reduces steric hindrance during conjugation.
The key advantage of this reagent lies in its "catch-and-release" capability. The robust biotin-streptavidin interaction allows for the efficient capture of labeled proteins, while the Dde linker enables their subsequent release under mild conditions, avoiding the harsh denaturants often required to dissociate the biotin-streptavidin complex. This makes this compound an invaluable tool for a range of applications, including proteomics, protein interaction studies, and drug target identification.
Principle of the Reaction
The labeling and release process occurs in two main stages:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the this compound reagent reacts specifically and covalently with an azide group that has been incorporated into the target protein. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.
-
Dde Cleavage: After affinity purification of the biotinylated protein using streptavidin-coated beads, the Dde linker is cleaved by treatment with a mild hydrazine solution. This releases the protein from the beads, leaving the biotin and the majority of the linker behind.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in protein labeling experiments.
| Parameter | Recommended Value/Range | Notes |
| SPAAC Reaction | ||
| Molar Ratio (DBCO:Azide-Protein) | 5-20 fold molar excess of this compound | Higher excess may be needed for dilute protein solutions. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid buffers containing azides. |
| Reaction Temperature | 4°C to 37°C | Reaction is faster at higher temperatures. 4°C can be used for sensitive proteins. |
| Reaction Time | 1-12 hours | Incubation time can be optimized based on protein concentration and reactivity. |
| Dde Cleavage | ||
| Cleavage Reagent | 2% (v/v) Hydrazine in PBS | Prepare fresh from a hydrazine monohydrate stock solution. |
| Incubation Time | 1-2 hours | Can be performed in one or two incubation steps. |
| Incubation Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein with this compound
This protocol describes the labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., PD-10 or equivalent)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein with the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. b. Gently mix and incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: a. Equilibrate a desalting column with reaction buffer according to the manufacturer's instructions. b. Apply the reaction mixture to the desalting column to remove unconjugated this compound. c. Collect the fractions containing the labeled protein.
-
Verification of Labeling (Optional): The degree of labeling can be assessed by methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.
Protocol 2: Affinity Purification and Cleavage of Biotinylated Protein
This protocol describes the capture of the Dde-Biotin-PEG4-labeled protein using streptavidin beads and the subsequent release of the protein through Dde cleavage.
Materials:
-
Dde-Biotin-PEG4-labeled protein from Protocol 1
-
Streptavidin-agarose beads (or other streptavidin-coated resin)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Cleavage Buffer: 2% (v/v) hydrazine in PBS. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization Buffer (optional): e.g., 1 M acetic acid
Procedure:
-
Binding of Labeled Protein to Streptavidin Beads: a. Equilibrate the required amount of streptavidin-agarose beads with wash buffer. b. Add the solution of Dde-Biotin-PEG4-labeled protein to the equilibrated beads. c. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with wash buffer (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.
-
Cleavage of the Dde Linker: a. After the final wash, remove the supernatant. b. Add the cleavage buffer (2% hydrazine in PBS) to the beads. c. Incubate for 1-2 hours at room temperature with gentle rotation. d. Pellet the beads by centrifugation and carefully collect the supernatant containing the released protein. e. For maximal recovery, a second elution with fresh cleavage buffer can be performed for another hour.
-
Sample Preparation for Downstream Analysis: a. The collected supernatant containing the cleaved protein can be used directly for downstream applications such as SDS-PAGE or mass spectrometry. If necessary, the hydrazine can be removed by dialysis or buffer exchange.
Visualizations
Caption: Experimental workflow for protein labeling and release.
Caption: this compound reaction with an azide-modified protein.
References
Application Notes and Protocols for Dde Biotin-PEG4-DBCO in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-DBCO is a versatile, cleavable biotinylating reagent designed for the selective labeling and enrichment of azide-modified biomolecules in complex biological samples. This reagent is particularly valuable in proteomics for applications such as chemical proteomics, protein-protein interaction studies, and the identification of post-translationally modified proteins. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a tetraethylene glycol (PEG4) spacer, a biotin handle for affinity purification, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, offers significant advantages for robust and efficient proteomic workflows.[1][2][3]
The DBCO moiety allows for highly specific and biocompatible labeling of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry that is ideal for use in living systems.[4][5] The hydrophilic PEG4 spacer enhances the solubility of the reagent and the labeled biomolecules in aqueous buffers, while also reducing steric hindrance during the labeling and enrichment steps. The biotin group enables strong and specific binding to streptavidin- or avidin-conjugated resins for the efficient enrichment of labeled proteins. A key feature of this reagent is the Dde linker, which can be cleaved under mild conditions using hydrazine, allowing for the release of enriched proteins from the streptavidin resin without the need for harsh, denaturing conditions that can interfere with downstream analysis.
Key Applications in Proteomics
-
Chemical Proteomics: Identification of enzyme activities, post-translational modifications, and small molecule-protein interactions through the use of azide-modified activity-based probes or metabolic labels.
-
Protein-Protein Interaction Studies: Mapping of protein interaction networks by labeling proximal proteins in living cells using techniques like BioID, where a biotin ligase is fused to a protein of interest.
-
PROTAC Development: As a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the connection of a target protein ligand and an E3 ligase ligand.
-
Cell Surface Proteomics: Selective labeling and identification of cell surface glycoproteins through metabolic incorporation of azide-modified sugars.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via SPAAC
This protocol describes the general procedure for labeling azide-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitors
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Prepare Cell Lysate: Lyse cells containing azide-modified proteins in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
SPAAC Reaction:
-
To the cell lysate, add the 10 mM this compound stock solution to a final concentration of 100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Removal of Excess Reagent (Optional): Excess, unreacted this compound can be removed by dialysis or using a desalting column.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification
This protocol outlines the enrichment of this compound-labeled proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate in water
Procedure:
-
Bead Equilibration: Resuspend the streptavidin magnetic beads in lysis buffer. Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.
-
Binding of Biotinylated Proteins: Add the biotinylated protein lysate to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3.
-
-
Perform each wash for 5-10 minutes with rotation.
-
-
Proceed to Cleavage (Protocol 3).
Protocol 3: Cleavage and Elution of Enriched Proteins
This protocol describes the cleavage of the Dde linker to release the enriched proteins from the streptavidin beads.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Cleavage Buffer: 2% (v/v) Hydrazine in N,N-dimethylformamide (DMF) or water. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
50 mM Ammonium Bicarbonate
Procedure:
-
Resuspend Beads: After the final wash in Protocol 2, resuspend the beads in the Cleavage Buffer.
-
Cleavage Reaction: Incubate the bead suspension for 30-60 minutes at 37°C with gentle shaking. The optimal time and temperature may need to be determined empirically.
-
Elution:
-
Place the tube on a magnetic stand and carefully collect the supernatant containing the cleaved proteins.
-
Perform a second elution by resuspending the beads in 50 mM Ammonium Bicarbonate and incubating for 5 minutes.
-
Combine the two eluates.
-
-
Sample Preparation for Mass Spectrometry: The eluted proteins are now ready for downstream processing, including reduction, alkylation, and tryptic digestion, prior to analysis by mass spectrometry.
Data Presentation
| Parameter | Recommended Conditions | Notes |
| SPAAC Labeling | ||
| This compound Concentration | 50-200 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times may improve labeling efficiency. |
| Enrichment | ||
| Streptavidin Bead Volume | 25-50 µL of slurry per 1 mg of protein lysate | Bead capacity can vary by manufacturer. |
| Binding Time | 1-2 hours at room temperature | |
| Dde Cleavage | ||
| Hydrazine Concentration | 2% (v/v) | Higher concentrations may lead to side reactions. |
| Cleavage Time | 30-60 minutes | Can be optimized for cleavage efficiency. |
| Cleavage Temperature | 37°C |
Table 1: Recommended Experimental Parameters for a Typical Proteomics Workflow using this compound.
| Step | Buffer Component | Purpose |
| Lysis | RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) | Efficiently solubilizes cellular proteins. |
| Washing | 1% SDS in PBS | Removes strongly interacting non-specific proteins. |
| Washing | 8 M Urea in 50 mM Tris-HCl, pH 8.0 | Denatures and removes non-specifically bound proteins. |
| Washing | 50 mM Ammonium Bicarbonate | Volatile buffer compatible with mass spectrometry. |
| Cleavage | 2% Hydrazine in DMF or Water | Cleaves the Dde linker to release labeled proteins. |
Table 2: Example Buffers for the Enrichment and Cleavage of this compound Labeled Proteins.
Mandatory Visualizations
Caption: Experimental workflow for proteomics using this compound.
Caption: Logical relationship of this compound components and target.
References
Application Notes and Protocols for Dde Biotin-PEG4-DBCO in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dde Biotin-PEG4-DBCO for the study of protein-protein interactions. This reagent facilitates the covalent capture of interacting proteins through copper-free click chemistry, enabling their enrichment and subsequent identification by mass spectrometry. The incorporated cleavable Dde linker allows for the mild release of captured proteins, enhancing recovery and reducing background contaminants.
Introduction to this compound
This compound is a heterobifunctional, cleavable biotinylation reagent designed for the efficient labeling and enrichment of azide-modified biomolecules.[1][2][3][4] Its structure comprises four key components:
-
Dibenzocyclooctyne (DBCO): An amine-reactive group that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This allows for the specific and efficient labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility of the reagent and the labeled biomolecules in aqueous solutions. It also reduces steric hindrance, improving the efficiency of both the labeling reaction and the subsequent biotin-streptavidin interaction.[5]
-
Biotin Moiety: A high-affinity ligand for streptavidin, enabling the highly efficient and specific capture and enrichment of biotinylated protein complexes using streptavidin-functionalized resins.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A hydrazine-cleavable linker that allows for the release of captured biomolecules from the streptavidin resin under mild conditions. This is a significant advantage over the harsh, denaturing conditions often required to disrupt the strong biotin-streptavidin interaction, which can lead to the co-elution of streptavidin and other non-specific binders.
Principle of the Method
The workflow for using this compound in protein-protein interaction studies involves a multi-step process that begins with the introduction of an azide group into one of the interacting protein partners. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or site-specific enzymatic or chemical modification. The azide-modified protein is then incubated with its interacting partner(s) to allow for complex formation.
Subsequently, the protein complexes are treated with this compound. The DBCO group of the reagent reacts with the azide group on the modified protein via copper-free click chemistry, forming a stable covalent bond. This effectively "cross-links" the interacting proteins and attaches a biotin tag to the complex.
The biotinylated protein complexes are then captured and enriched using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured complexes are released from the beads by cleaving the Dde linker with a hydrazine solution. The eluted protein complexes are then ready for downstream analysis, typically by mass spectrometry-based proteomics, to identify the interacting partners.
Data Presentation
The following tables summarize quantitative data relevant to the performance of the this compound workflow.
| Parameter | Typical Value | Notes |
| Copper-Free Click Chemistry (SPAAC) Labeling Efficiency | 80 - 95% | Efficiency can vary depending on the protein, azide incorporation level, and reaction conditions. |
| Streptavidin Affinity Purification Yield | > 90% | The high affinity of the biotin-streptavidin interaction ensures high capture efficiency. Yield refers to the capture of biotinylated protein. |
| Dde Linker Cleavage Efficiency | > 95% | Cleavage with 2-4% hydrazine at room temperature to 40°C for 1-2 hours. |
| Recovery of Protein Complexes after Cleavage | 70 - 90% | Overall recovery depends on the efficiency of all preceding steps and the stability of the protein complex. |
Table 1: Quantitative Performance Metrics. This table provides a summary of expected efficiencies at key stages of the experimental workflow.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein Complexes with this compound
This protocol describes the labeling of pre-formed protein complexes containing an azide-modified protein with this compound.
Materials:
-
Azide-modified protein of interest in complex with its interacting partner(s).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., PBS or other amine-free buffer)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare Protein Complex Solution: Prepare the protein complex solution in the chosen Reaction Buffer. The optimal protein concentration will depend on the specific proteins and should be determined empirically, but a starting concentration in the range of 1-5 mg/mL is recommended.
-
Labeling Reaction: Add the this compound stock solution to the protein complex solution to achieve a final molar excess of the reagent over the azide-modified protein. A 10- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against PBS.
Protocol 2: Affinity Purification of Biotinylated Protein Complexes
This protocol details the enrichment of biotinylated protein complexes using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein complex solution (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., PBS)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new microcentrifuge tube. Place the tube on a magnetic rack to capture the beads and discard the supernatant. Wash the beads three times with Wash Buffer 1.
-
Binding of Biotinylated Complexes: Add the biotinylated protein complex solution to the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads sequentially with the following:
-
Three times with Wash Buffer 1.
-
Two times with Wash Buffer 2. This extensive washing is crucial to minimize non-specific protein binding.
-
Protocol 3: Cleavage and Elution of Protein Complexes
This protocol describes the release of the captured protein complexes from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Streptavidin beads with bound protein complexes (from Protocol 2)
-
Cleavage Buffer: 2% (v/v) hydrazine in PBS, pH 7.4. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Collection tubes
Procedure:
-
Cleavage Reaction: Resuspend the beads in the Cleavage Buffer. A volume of 100-200 µL is typically sufficient for standard proteomics workflows.
-
Incubation: Incubate the bead suspension for 1-2 hours at room temperature or 1 hour at 37°C with gentle rotation. A study has shown that cleavage with 2% hydrazine can yield rates of >95%.
-
Elution: Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted protein complexes to a fresh collection tube.
-
Second Elution (Optional): To maximize recovery, a second elution can be performed by adding fresh Cleavage Buffer to the beads, incubating for another 30-60 minutes, and combining the supernatants.
-
Sample Preparation for Mass Spectrometry: The eluted protein complexes are now ready for standard proteomics sample preparation, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow using this compound.
Caption: EGFR signaling pathway as a study example.
References
Application Notes: Dde Biotin-PEG4-DBCO for Advanced Immunoprecipitation Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a cornerstone technique for isolating specific proteins and their interaction partners from complex biological mixtures. However, the elution of the target protein from the affinity matrix often requires harsh conditions that can denature the protein and interfere with downstream applications. Dde Biotin-PEG4-DBCO is a novel, cleavable biotinylation reagent designed to overcome these limitations.
This reagent features a multi-functional structure ideal for modern proteomic workflows:
-
Dibenzocyclooctyne (DBCO) Group: Enables highly efficient and specific labeling of azide-modified biomolecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction proceeds readily in complex biological lysates without the need for cytotoxic copper catalysts.[1]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic PEG4 linker enhances the solubility of the reagent and the labeled biomolecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding.[2]
-
Biotin Moiety: Provides a high-affinity handle for capture by streptavidin-coated solid supports, such as magnetic beads or agarose resin. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, ensuring efficient capture of the target molecule.[3]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This key feature is a hydrazine-sensitive cleavable linker.[4][5] It allows for the gentle and specific elution of the captured biomolecules from the streptavidin support under mild conditions, preserving the integrity and function of the isolated proteins.
These application notes provide a detailed protocol for the use of this compound in a comprehensive immunoprecipitation workflow, from cell lysis to the elution of purified proteins for downstream analysis.
Signaling Pathway Context: Ubiquitin-Proteasome System
A common application for advanced immunoprecipitation techniques is the study of post-translational modifications, such as ubiquitination, which plays a central role in protein degradation and cell signaling. The ubiquitin-proteasome system is a key regulatory pathway in eukaryotic cells. This compound can be utilized in workflows to isolate specific ubiquitinated proteins and their associated complexes to elucidate their role in cellular processes.
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow Overview
The overall experimental workflow for immunoprecipitation using this compound involves several key stages: metabolic labeling of cells to introduce azide groups into proteins, cell lysis, immunoprecipitation of the target protein, on-bead click chemistry with this compound, stringent washing, and finally, gentle elution of the purified protein.
Caption: Immunoprecipitation workflow using this compound.
Quantitative Data
The following table summarizes representative data from a study employing a similar DBCO-Dde-(PEG-4)-biotin conjugate for the enrichment of newly synthesized proteins. The data demonstrates the efficiency of the workflow in identifying a significant number of proteins with high reproducibility.
| Parameter | Elution Time (60 min) | Elution Time (90 min) | Elution Time (120 min) |
| Average Number of Newly Synthesized Proteins Identified | 1010 | 1150 | 1200 |
| Reproducibility (Identified in at least 3 of 4 replicates) | 91% | 93% | 94% |
| Proteins First Identified at this Elution Time | 1010 | 140 | 50 |
Data adapted from an automated high-throughput enrichment protocol for newly synthesized proteins.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling and Cell Lysis
This protocol describes the incorporation of an azide-containing amino acid analog, azidohomoalanine (AHA), into newly synthesized proteins.
-
Cell Culture: Culture cells to approximately 70-80% confluency in standard DMEM.
-
Methionine Starvation: Gently wash the cells with pre-warmed PBS and replace the medium with methionine-free DMEM. Incubate for 1 hour to deplete intracellular methionine reserves.
-
AHA Labeling: Replace the methionine-free medium with methionine-free DMEM supplemented with 50 µM AHA. The optimal concentration of AHA may vary depending on the cell line and should be determined empirically. Incubate for 4-8 hours.
-
Cell Harvest: Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation and On-Bead Click Chemistry
-
Lysate Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C on a rotator. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the primary antibody specific to the target protein to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. The optimal antibody concentration should be determined by titration.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold wash buffer (e.g., PBS with 0.1% Tween-20).
-
Click Chemistry Reaction:
-
Resuspend the beads in 200 µL of reaction buffer (e.g., PBS).
-
Add this compound to a final concentration of 50-100 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Post-Click Wash: Pellet the beads and wash three times with wash buffer to remove unreacted this compound.
Protocol 3: Streptavidin Capture and Elution
-
Streptavidin Bead Binding: Resuspend the beads from the previous step in 500 µL of binding buffer (e.g., PBS) and add streptavidin magnetic beads. Incubate for 1 hour at room temperature with rotation.
-
Stringent Washing: Pellet the streptavidin beads and perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with high salt buffer (e.g., 1 M NaCl in PBS) and buffers containing detergents (e.g., 1% SDS). Perform a final wash with PBS to remove residual detergents.
-
Elution:
-
Prepare a fresh 2% (v/v) hydrazine solution in PBS. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Resuspend the washed streptavidin beads in 100 µL of the 2% hydrazine solution.
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
-
Sample Preparation for Downstream Analysis: The eluted protein sample can be directly analyzed by SDS-PAGE and western blotting or prepared for mass spectrometry analysis. For mass spectrometry, it is recommended to perform a buffer exchange or protein precipitation step to remove hydrazine.
Conclusion
This compound offers a powerful solution for the efficient and gentle immunoprecipitation of target proteins and their complexes. The combination of bioorthogonal click chemistry for labeling and a chemically cleavable linker for elution provides a versatile and robust workflow for a wide range of applications in proteomics and drug discovery. This approach preserves the integrity of the isolated proteins, making it compatible with sensitive downstream analyses such as enzymatic assays and structural studies.
References
Application Notes: Reversible Biotinylation of Peptides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Dde Biotin-PEG4-DBCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dde Biotin-PEG4-DBCO is a multifunctional chemical biology tool designed for the specific and reversible labeling of biomolecules.[1] This reagent incorporates several key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin moiety for affinity purification, a cleavable Dde linker, and a hydrophilic PEG4 spacer.[1][2][3]
The DBCO group enables highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction is known as "copper-free click chemistry" because it proceeds rapidly at physiological temperatures without the need for cytotoxic copper catalysts, making it ideal for use in complex biological systems. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, improving accessibility for molecular interactions.
A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde linker is stable under common biochemical conditions but can be selectively cleaved using dilute hydrazine. This allows for the mild release of biotinylated molecules after their capture on streptavidin or avidin supports, overcoming the harsh elution conditions typically required to disrupt the strong biotin-streptavidin interaction. This "catch-and-release" strategy is highly advantageous for applications in chemical proteomics, such as affinity purification and identification of protein targets.
Component Functionality
A diagram illustrating the functional components of the this compound reagent.
Caption: Functional components of the this compound reagent.
Applications
-
Reversible Biotinylation of Peptides and Proteins: Enables the specific labeling of azide-containing peptides for subsequent purification, detection, or immobilization.
-
Chemical Proteomics: Facilitates the enrichment and isolation of low-abundance proteins or post-translationally modified peptides for mass spectrometry analysis. The cleavable linker reduces background proteins often co-eluted from streptavidin beads.
-
PROTAC Development: The reagent can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
-
Drug Target Identification: Used to synthesize affinity-based probes for capturing and identifying cellular targets of small molecules.
Quantitative Data Summary
The following tables provide typical parameters for the bioconjugation and cleavage reactions. Note that optimal conditions may vary depending on the specific peptide sequence and experimental setup.
Table 1: Typical SPAAC Reaction Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Peptide-Azide Conc. | 1-10 mM | Higher concentrations can increase reaction rate. |
| This compound | 1.1 - 1.5 molar excess | A slight excess ensures complete conjugation of the peptide. |
| Solvent System | Aqueous buffer (e.g., PBS, pH 7.4) | DMSO or DMF can be used as a co-solvent for solubility. |
| Temperature | Room Temperature to 37°C | Reaction proceeds efficiently under mild conditions. |
| Reaction Time | 1 - 24 hours | Monitor by HPLC or LC-MS to determine completion. |
| Expected Efficiency | >90% | SPAAC is a highly efficient reaction. |
Table 2: Dde Cleavage Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cleavage Reagent | 2% Hydrazine Monohydrate in DMF | Higher concentrations (>2%) may cause side reactions. |
| Temperature | Room Temperature | |
| Treatment Time | 3 x 3 minutes (on-resin) | For solution-phase, time may need optimization (e.g., 30-60 min). |
| Expected Efficiency | >95% | Dde cleavage is typically rapid and complete. |
Experimental Protocols
Protocol 1: Bioconjugation of Azide-Modified Peptide
This protocol describes the conjugation of an azide-containing peptide with this compound via a copper-free click reaction.
Materials:
-
Azide-modified peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Co-solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved peptide.
-
Add 1.2 equivalents of the this compound stock solution to the peptide solution. Ensure the final concentration of DMSO does not exceed 10% to maintain peptide solubility.
-
Gently vortex the mixture to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.
-
Monitor the reaction progress by injecting a small aliquot into an LC-MS or HPLC system to check for the consumption of the starting peptide and the formation of the biotinylated product.
-
-
Purification:
-
Once the reaction is complete, purify the crude mixture using RP-HPLC to separate the labeled peptide from excess reagent and unlabeled peptide.
-
Lyophilize the pure fractions to obtain the final Dde-Biotin-PEG-DBCO-conjugated peptide.
-
Protocol 2: Affinity Capture and On-Bead Cleavage
This protocol details the capture of the biotinylated peptide using streptavidin magnetic beads and subsequent release via Dde linker cleavage.
Materials:
-
Biotinylated peptide from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in DMF.
-
Neutralization Buffer: Acetic acid or other suitable acid.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry to a new tube. Place the tube on a magnetic stand to pellet the beads, and then discard the supernatant.
-
Wash the beads twice with Wash Buffer.
-
-
Peptide Capture:
-
Resuspend the washed beads in a solution containing the biotinylated peptide (dissolved in Wash Buffer).
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant containing unbound peptide.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound molecules.
-
Perform a final wash with pure water or PBS to remove any residual detergent.
-
-
Dde Cleavage and Elution:
-
After removing the final wash, add the Cleavage Buffer (2% hydrazine in DMF) to the beads.
-
Incubate for 10-15 minutes at room temperature with occasional vortexing. Repeat this step if necessary for complete cleavage.
-
Place the tube on the magnetic stand and carefully collect the supernatant, which now contains the released peptide. The biotin-PEG-DBCO portion remains attached to the beads.
-
-
Post-Cleavage Processing:
-
Immediately neutralize the collected eluate by adding a suitable amount of acid (e.g., acetic acid) to quench the hydrazine.
-
The released peptide is now ready for downstream analysis, such as mass spectrometry.
-
Experimental Workflow Diagram
A diagram illustrating the complete workflow from peptide conjugation to capture and release.
References
Application Notes and Protocols for Glycoprotein Labeling using Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-DBCO is a versatile and efficient reagent for the selective labeling and enrichment of glycoproteins. This molecule incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin tag for affinity purification, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker for the mild release of captured biomolecules. The integrated polyethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for applications in proteomics, drug discovery, and molecular biology.[1][2]
This document provides detailed protocols for the application of this compound in glycoprotein labeling, commencing with the metabolic incorporation of azide-functionalized sugars into cellular glycans, followed by covalent modification via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enrichment of the biotinylated glycoproteins, and finally, the release of the captured proteins for downstream analysis.
Principle of the Method
The labeling strategy is a two-step process. First, cells are cultured in the presence of a peracetylated azide-modified monosaccharide, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). This sugar analog is metabolized by the cell and incorporated into the glycan structures of glycoproteins.[1][2][3] The azide group serves as a bioorthogonal handle. In the second step, the azide-modified glycoproteins are covalently labeled with this compound through a highly efficient and biocompatible SPAAC reaction. The biotinylated glycoproteins can then be enriched using streptavidin-functionalized resins. The cleavable Dde linker allows for the subsequent release of the captured glycoproteins from the streptavidin beads under mild conditions using hydrazine, preserving the integrity of the protein for downstream applications such as mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful application of this compound in glycoprotein labeling. These values are recommended as starting points, and optimal conditions may vary depending on the cell type, protein of interest, and experimental setup.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling (Ac4ManNAz) | ||
| Concentration | 25-75 µM | Higher concentrations may induce cellular stress. |
| Incubation Time | 48-72 hours | Allows for sufficient incorporation of the azide-modified sugar into glycoproteins. |
| SPAAC Reaction (this compound) | ||
| Concentration | 20-100 µM | A 10- to 40-fold molar excess over the azide-modified protein is a good starting point for purified proteins. |
| Incubation Time | 15-60 minutes | Reactions are typically rapid at room temperature or 37°C. |
| pH | 7.0-8.5 | SPAAC reactions are generally efficient at neutral to slightly basic pH. |
| Dde Linker Cleavage | ||
| Hydrazine Concentration | 2% (v/v) in DMF or aqueous buffer | Higher concentrations are generally not necessary and may lead to side reactions. |
| Incubation Time | 30-60 minutes | Cleavage is typically efficient within this timeframe at room temperature or slightly elevated temperatures (e.g., 40°C). |
| Temperature | Room Temperature to 40°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Azide Sugars
This protocol describes the introduction of azide moieties into cellular glycoproteins through metabolic glycoengineering.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
After incubation, wash the cells twice with warm PBS to remove unincorporated azide sugar.
-
The cells are now ready for the SPAAC reaction or can be harvested for lysate preparation.
Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound
This protocol details the covalent attachment of the this compound probe to the azide-modified glycoproteins.
Materials:
-
Azide-labeled cells (from Protocol 1) or cell lysate containing azide-modified glycoproteins
-
This compound
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
For Live Cell Labeling: a. Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM. b. Add the labeling medium to the azide-labeled cells and incubate for 15-30 minutes at 37°C, protected from light. c. Wash the cells three times with warm PBS to remove unreacted probe.
-
For Cell Lysate Labeling: a. Lyse the azide-labeled cells using a suitable lysis buffer (e.g., RIPA buffer). b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Add the this compound stock solution to the cell lysate to a final concentration of 50-100 µM. d. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
The labeled glycoproteins are now ready for enrichment.
Protocol 3: Enrichment of Biotinylated Glycoproteins
This protocol describes the capture of this compound-labeled glycoproteins using streptavidin-functionalized magnetic beads.
Materials:
-
Cell lysate containing biotinylated glycoproteins (from Protocol 2)
-
Streptavidin-functionalized magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (see Protocol 4)
-
Magnetic rack
Procedure:
-
Resuspend the streptavidin magnetic beads in the manufacturer's storage buffer.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads twice with the wash buffer.
-
Add the cell lysate containing the biotinylated glycoproteins to the washed beads.
-
Incubate for 1 hour at room temperature on a rotator to allow for binding.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to four times with the wash buffer to remove non-specifically bound proteins.
-
The beads with the captured glycoproteins are now ready for elution.
Protocol 4: Cleavage and Elution of Captured Glycoproteins
This protocol details the release of the captured glycoproteins from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Streptavidin beads with bound glycoproteins (from Protocol 3)
-
Cleavage buffer: 2% (v/v) hydrazine in DMF or PBS. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
After the final wash in Protocol 3, remove all residual wash buffer from the beads.
-
Add the 2% hydrazine cleavage buffer to the beads.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted glycoproteins.
-
Optional: Perform a second elution to maximize recovery.
-
Immediately neutralize the eluted sample by adding a neutralization buffer to quench the hydrazine.
-
The eluted glycoproteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Applications of Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-DBCO is a versatile, multi-functional chemical probe designed for advanced in vivo applications in bioconjugation, proteomics, and targeted drug delivery.[1][2] Its modular design incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin handle for high-affinity purification, and a hydrazine-cleavable Dde linker for the controlled release of captured biomolecules.[2][3][4] The integrated PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, making this reagent highly suitable for complex biological environments.
This document provides detailed application notes and experimental protocols for the in vivo use of this compound, focusing on pre-targeting strategies for imaging and drug delivery, as well as in vivo biotinylation for proteomic analysis.
Core Components and Their Functions
-
Dibenzocyclooctyne (DBCO): This strained alkyne enables highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with azide-modified molecules. The reaction is catalyst-free, proceeding rapidly at physiological temperatures and pH, which is ideal for in vivo applications where the cytotoxicity of copper catalysts is a concern.
-
Biotin: This vitamin exhibits an exceptionally high affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁴ M). This interaction is widely exploited for the specific capture, purification, and detection of biotinylated molecules.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: The Dde group is a cleavable linker that is stable under physiological conditions but can be selectively cleaved using hydrazine under mild aqueous conditions. This "catch-and-release" feature is particularly valuable for isolating and identifying protein targets without resorting to harsh elution methods that can denature proteins.
-
PEG4 (Tetraethylene Glycol) Spacer: This hydrophilic spacer improves the overall water solubility of the molecule, preventing aggregation and improving pharmacokinetic properties. It also provides a flexible arm that reduces steric hindrance, enhancing the accessibility of the DBCO and biotin moieties for their respective binding partners.
Quantitative Data Summary
The following tables summarize relevant quantitative data for the components and reactions associated with this compound, compiled from studies on similar systems.
Table 1: In Vivo Biodistribution of a Pre-targeting System Using Biotinylated Antibody and Radiolabeled Biotin
(Data adapted from a study on SCLC xenografts in nude mice using a three-step pre-targeting protocol.)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1 hour post-injection |
| Blood | 0.85 ± 0.12 |
| Tumor | 1.23 ± 0.18 |
| Liver | 0.95 ± 0.15 |
| Kidney | 2.15 ± 0.35 |
| Muscle | 0.35 ± 0.08 |
Table 2: SPAAC Reaction Kinetics
(Data represents typical second-order rate constants for DBCO-azide reactions under physiological conditions.)
| Reaction Pair | Buffer/Solvent | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine + 3-azido-L-alanine | HEPES | 7 | 37 | 0.55 - 1.22 |
| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS | 7 | 37 | 0.32 - 0.85 |
| DBCO-PEG5-trastuzumab + Azide | Various | 7.4 | 37 | 0.18 - 0.37 |
Experimental Protocols
Protocol 1: In Vivo Pre-targeted Tumor Imaging
This protocol describes a three-step pre-targeting strategy for tumor imaging in a xenograft mouse model. This approach aims to enhance the tumor-to-background signal by separating the administration of the targeting molecule and the imaging agent.
Workflow Diagram
References
- 1. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition [authors.library.caltech.edu]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PEG Linker | CAS# 1807512-43-1 | InvivoChem [invivochem.com]
Application Notes: Dde Biotin-PEG4-DBCO for PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] A PROTAC molecule consists of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The Dde Biotin-PEG4-DBCO is a highly versatile, multi-functional linker designed to streamline PROTAC development by integrating several key features into a single molecule.
-
DBCO (Dibenzocyclooctyne): Enables highly efficient and bioorthogonal conjugation to azide-functionalized molecules via copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic spacer that improves the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC molecule.
-
Biotin: A high-affinity tag that binds strongly to streptavidin and avidin (Kd ~10⁻¹⁵ M). This allows for straightforward detection, purification, and affinity-based pulldown assays.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: A cleavable protecting group on the biotin moiety. This enables the efficient release of captured biotinylated molecules from streptavidin under mild conditions using hydrazine, facilitating downstream analysis of the isolated complexes.
These features make this compound an invaluable tool for synthesizing, purifying, and characterizing novel PROTACs.
Core Applications
-
Modular PROTAC Synthesis: The DBCO group allows for a modular "click-and-go" approach. Researchers can synthesize a universal "E3 ligase-linker" intermediate and then readily conjugate it to various azide-containing POI ligands to rapidly generate a library of PROTACs for screening.
-
Target Engagement and Ternary Complex Analysis: The biotin tag enables the capture and analysis of the PROTAC-bound complexes. By using streptavidin-coated beads, researchers can perform pulldown assays from cell lysates to confirm that the PROTAC is engaging with its intended target and forming a ternary complex with the E3 ligase.
-
Identification of Interacting Partners: The affinity pulldown capability can be coupled with mass spectrometry to identify other proteins that may interact with the ternary complex, providing deeper insights into the biological consequences of PROTAC activity. The Dde group's cleavability is crucial for releasing the captured proteins for effective analysis.
-
PROTAC Detection and Quantification: The biotin moiety serves as a reliable tag for detection in various assays, such as Western blotting or ELISA, using streptavidin-HRP conjugates.
Visualizing the PROTAC Mechanism and Workflow
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: Experimental workflow for the two-step synthesis of a PROTAC.
Quantitative Data
The performance of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key metrics include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).
The data presented below is illustrative and provides a general understanding of performance metrics for PROTACs developed with similar PEG-based linkers. Actual values will vary significantly depending on the specific POI ligand, E3 ligase ligand, cell line, and experimental conditions.
| Compound ID | Target POI | E3 Ligase Recruited | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound A | BRD4 | CRBN | 3-unit PEG | 15 | > 90 | HeLa |
| Compound B | BTK | VHL | 3-unit PEG | 50 | 85 | Ramos |
| Compound C | ERRα | VHL | 5-unit PEG | 25 | > 95 | MCF7 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by a click chemistry reaction with an azide-functionalized POI ligand.
Step A: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the this compound-Ligase conjugate.
Step B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the purified conjugate from Step A (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent potential light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Biotin-Based Affinity Pulldown and Dde Cleavage
This protocol allows for the capture of the PROTAC and its binding partners from cell lysates, followed by release for analysis.
Caption: Workflow for affinity pulldown and Dde cleavage.
-
Cell Treatment and Lysis: Treat cells with the Dde-Biotin-PROTAC or vehicle control as described in Protocol 2. Lyse the cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash them twice to remove preservatives.
-
Complex Capture: Add the pre-cleared cell lysate to the washed streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated PROTAC complexes to bind.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution (Dde Cleavage):
-
After the final wash, resuspend the beads in an elution buffer containing 2% hydrazine in a suitable buffer (e.g., PBS).
-
Incubate at 37°C for 30-60 minutes to cleave the Dde group and release the biotinylated molecule and its interactors from the beads.
-
Safety Note: Hydrazine is toxic. Handle with appropriate personal protective equipment in a fume hood.
-
-
Downstream Analysis:
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.
-
Neutralize the eluate if necessary.
-
Analyze the eluted proteins by Western blotting (to confirm the presence of the POI and E3 ligase) or prepare the sample for mass spectrometry-based proteomic analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PEG Linker | CAS# 1807512-43-1 | InvivoChem [invivochem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Application Note: Quantifying the Labeling Efficiency of Dde Biotin-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-DBCO is a versatile, multi-functional reagent designed for the selective labeling and reversible capture of azide-modified biomolecules.[1][2] This reagent is central to numerous applications in proteomics, drug development, and molecular biology.[2] Its structure incorporates three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific covalent labeling of azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction proceeds rapidly under physiological conditions, making it ideal for labeling sensitive biological samples.
-
Biotin Moiety: Provides an exceptionally strong and specific binding interaction with streptavidin (K_a = 10¹⁵ M⁻¹), facilitating robust affinity-based purification, immobilization, or detection of labeled biomolecules.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A chemically cleavable linker that allows for the release of the biotin tag from the target molecule under mild conditions using hydrazine. This reversibility is critical for applications requiring the recovery of captured molecules in their native state.
-
PEG4 Spacer: A hydrophilic polyethylene glycol spacer that enhances the aqueous solubility of the reagent and reduces steric hindrance, improving reaction efficiency and minimizing aggregation.
Accurately quantifying the labeling efficiency, often expressed as the Degree of Labeling (DOL), is a critical step to ensure the consistency and reliability of downstream applications. This document provides detailed protocols for performing the labeling reaction and quantifying the DOL.
Principle of the Method
The overall workflow involves two main stages: the labeling reaction and the quantification of incorporated biotin.
-
Labeling Reaction: An azide-modified biomolecule (e.g., a protein) is incubated with this compound. The DBCO group reacts specifically with the azide group to form a stable triazole linkage.
-
Quantification: After removing any unreacted labeling reagent, the number of biotin molecules conjugated to the protein is determined. A common and reliable method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is directly proportional to the amount of biotin in the sample.
Diagrams of Workflow and Chemistry
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dde Biotin-PEG4-DBCO Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dde Biotin-PEG4-DBCO for the biotinylation of azide-containing biomolecules via copper-free click chemistry and subsequent cleavable purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical tool used in bioconjugation and proteomics.[1][2][3][4] It features three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a copper-free process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.
-
Biotin: A high-affinity ligand for streptavidin or avidin, enabling the capture, purification, and detection of labeled molecules.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group that allows for the mild cleavage and release of the biotinylated molecule from streptavidin.
-
PEG4 (Polyethylene glycol): A hydrophilic spacer that enhances solubility in aqueous media and reduces steric hindrance during conjugation.
Primary applications include the selective labeling and purification of proteins, peptides, nucleic acids, and other biomolecules for proteomics studies, activity-based protein profiling, and drug target identification.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several days, although it is highly recommended to prepare aqueous working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is the optimal pH for the DBCO-azide (SPAAC) reaction?
The SPAAC reaction is generally robust and can proceed over a broad pH range. For bioconjugation applications involving sensitive biomolecules, a pH range of 7 to 9 is most commonly employed to balance reaction efficiency and biomolecule stability. A neutral pH of around 7.4 (e.g., in PBS) is often a good starting point. Some studies have shown that higher pH values can increase the reaction rate, though this can be buffer-dependent.
Q4: What solvents are compatible with the SPAAC reaction?
The reaction is typically carried out in aqueous buffers such as Phosphate-Buffered Saline (PBS). Organic co-solvents like DMSO or DMF can be used, especially if the biomolecule or DBCO reagent has limited aqueous solubility. It is advisable to keep the final concentration of the organic solvent low (typically below 20%) to avoid denaturation of proteins.
Q5: How can I monitor the progress of the DBCO-azide reaction?
The progress of the SPAAC reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm. As the reaction proceeds and the DBCO is consumed, this peak will diminish. Various analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein labeling) can also be used to analyze the reaction products.
Q6: What are the methods for cleaving the Dde protecting group?
There are two primary methods for cleaving the Dde group to release the biotin tag:
-
Hydrazine Treatment: This is the standard method, typically using a 2% (w/v) solution of hydrazine monohydrate in DMF. The reaction is usually rapid, often complete within minutes at room temperature.
-
Hydroxylamine Treatment: A solution of hydroxylamine hydrochloride and imidazole in NMP can also be used. This method is advantageous when other protecting groups sensitive to hydrazine, such as Fmoc, are present.
Q7: Are there any known side reactions or stability issues with the Dde group?
The Dde group has been observed to undergo migration to an unprotected amine (e.g., the ε-amino group of lysine) under certain conditions, particularly during Fmoc deprotection with piperidine in solid-phase peptide synthesis. While this is less of a concern in solution-phase bioconjugation, it is a factor to be aware of when designing complex synthetic schemes.
Data Presentation: Reaction Condition Summary
The following tables summarize the recommended starting conditions for the SPAAC reaction and Dde cleavage. Optimization may be required for specific applications.
Table 1: Recommended Conditions for SPAAC Reaction with this compound
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | Start with physiological pH (e.g., PBS at pH 7.4). Higher pH may increase the rate. |
| Buffer | PBS, HEPES, Borate | Avoid buffers containing azides (e.g., sodium azide as a preservative). |
| Solvent | Aqueous buffer. Up to 20% DMSO or DMF can be used as a co-solvent. | Keep organic solvent concentration low to maintain protein stability. |
| Temperature | 4°C to 37°C | Room temperature (25°C) is common. Longer incubation at 4°C can be performed. |
| Reactant Ratio | 1.5 to 20-fold molar excess of this compound over the azide-containing molecule. | The optimal ratio depends on the concentration and reactivity of the biomolecule. |
| Reaction Time | 2 to 12 hours. | Can be extended overnight at 4°C to improve efficiency. |
Table 2: Recommended Conditions for Dde Protecting Group Cleavage
| Method | Reagents & Concentration | Solvent | Time & Temperature | Notes |
| Hydrazine | 2% (w/v) hydrazine monohydrate | DMF | 3 minutes (repeated 2-3 times) at room temperature. | Do not exceed 2% hydrazine as it can cause side reactions. This method also removes Fmoc groups. |
| Hydroxylamine | 1 equivalent Hydroxylamine HCl, 0.75 equivalents Imidazole | NMP | 30 - 60 minutes at room temperature. | Selective for Dde in the presence of Fmoc groups. |
Experimental Protocols
Protocol 1: Biotinylation of an Azide-Modified Protein via SPAAC
This protocol describes a general procedure for labeling an azide-containing protein with this compound.
-
Reagent Preparation:
-
Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Ensure the final DMSO concentration is below 20% to prevent protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column (size-exclusion chromatography) or dialysis, exchanging into a suitable buffer for downstream applications.
-
Protocol 2: Cleavage of the Dde Group with Hydrazine
This protocol outlines the release of the biotinylated molecule from a streptavidin resin.
-
Binding to Streptavidin:
-
Incubate the Dde-biotinylated protein with streptavidin-coated beads for 30-60 minutes at room temperature to allow for capture.
-
Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Dde Cleavage:
-
Prepare a fresh 2% (w/v) solution of hydrazine monohydrate in DMF.
-
Resuspend the streptavidin beads in the 2% hydrazine/DMF solution.
-
Incubate for 3 minutes at room temperature with gentle agitation.
-
Pellet the beads by centrifugation and collect the supernatant containing the released protein.
-
Repeat the hydrazine treatment two more times to ensure complete cleavage, collecting the supernatant each time.
-
-
Post-Cleavage Processing:
-
Combine the supernatants.
-
Remove DMF and hydrazine via dialysis or a desalting column, exchanging the purified protein into the desired final buffer.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Inactive this compound reagent due to improper storage or hydrolysis.- Suboptimal reaction conditions (pH, temperature, time).- Low concentration of reactants.- Presence of azide in the reaction buffer. | - Use a fresh vial of the reagent and prepare stock solutions immediately before use.- Optimize pH (7.0-9.0), temperature (4-37°C), and incubation time (2-12 hours).- Increase the molar excess of the DBCO reagent.- Ensure all buffers are free of sodium azide. |
| Precipitation of Protein during Reaction | - High concentration of organic co-solvent (DMSO/DMF).- Protein instability under the reaction conditions. | - Reduce the final concentration of the organic solvent to <10-15%.- Perform the reaction at 4°C. |
| Incomplete Dde Cleavage | - Insufficient hydrazine concentration or reaction time.- Inefficient mixing. | - Ensure the hydrazine solution is fresh and at a 2% concentration.- Increase the number of hydrazine treatment iterations to 3 or more.- Ensure adequate mixing during the cleavage reaction. |
| DBCO Reagent Degradation | - Prolonged incubation in aqueous solution.- Exposure to strongly acidic conditions. | - Prepare aqueous working solutions of the DBCO reagent fresh for each experiment.- Maintain the reaction pH between 6 and 9. |
| Difficulty Purifying the Labeled Product | - Inefficient removal of excess DBCO reagent. | - Use size-exclusion chromatography (desalting column) for purification.- Consider HPLC for higher resolution purification if needed. |
Visualizations
Caption: Experimental workflow for SPAAC labeling and subsequent Dde cleavage.
Caption: Key components and reactions of the this compound system.
References
How to prevent non-specific binding of Dde Biotin-PEG4-DBCO
Technical Support Center: Dde Biotin-PEG4-DBCO
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent non-specific binding of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary sources of its non-specific binding?
This compound is a versatile chemical tool used in bioconjugation.[1][2][3] It comprises four key components:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group for the biotin molecule, which can be cleaved under specific conditions.[4][5]
-
Biotin (Vitamin H): A small molecule with an exceptionally high affinity for streptavidin and avidin, used for detection and purification.
-
PEG4 (Tetraethylene glycol): A hydrophilic spacer that increases water solubility and reduces steric hindrance.
-
DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry (SPAAC) with azide-tagged molecules.
Non-specific binding can arise from several properties of the molecule and the experimental system:
-
Hydrophobic Interactions: Both the DBCO and biotin moieties have hydrophobic regions that can non-specifically adsorb to surfaces like microplates or to proteins.
-
Ionic Interactions: Charged residues on biomolecules or surfaces can interact with the reagent.
-
Endogenous Biotin: Biological samples naturally contain biotinylated proteins, which can lead to high background when using streptavidin-based detection.
-
Surface Adsorption: Unoccupied sites on experimental surfaces (e.g., microplates, beads) can bind the reagent or detection molecules.
The PEG4 linker is specifically included to mitigate some of these issues by increasing hydrophilicity and creating a hydration shell that repels non-specific protein adsorption.
Q2: How can I prevent the this compound reagent from binding non-specifically to my experimental surfaces (e.g., microplates, beads)?
Blocking unoccupied binding sites on surfaces is a critical step. This is achieved by incubating the surface with a blocking agent after immobilizing your target molecule but before adding the this compound reagent. The ideal blocking agent saturates all potential sites for non-specific interaction without interfering with the specific reaction.
Q3: What are the best blocking agents and how do I choose one?
The choice of blocking agent is empirical and depends on the specific assay system. Common options include proteins and non-ionic detergents.
-
Protein-Based Blockers: Solutions of proteins like Bovine Serum Albumin (BSA), casein, or non-fat dry milk are effective at blocking hydrophobic surfaces. They work by adsorbing to all available sites on the surface.
-
Non-Ionic Detergents: Detergents like Tween-20 or Triton X-100 are often added to wash buffers. They help reduce hydrophobic interactions but are generally not recommended as the sole blocking agent because they can be stripped away during wash steps.
-
Synthetic Polymers: In some applications, synthetic polymers can be used to create a hydrophilic barrier that prevents non-specific binding.
When using biotin-streptavidin detection systems, it is crucial to use blocking agents that are free of endogenous biotin. Non-fat dry milk and casein can contain residual biotin and should be used with caution.
Q4: I'm observing high background after streptavidin detection. What are the likely causes?
High background in a biotin-streptavidin system can stem from several sources:
-
Insufficient Blocking: Unoccupied sites on the surface bind the streptavidin conjugate.
-
Endogenous Biotin: Naturally occurring biotin in your sample (e.g., cell lysates) is being detected.
-
Non-Specific Binding of Streptavidin: Streptavidin itself can sometimes bind non-specifically. Avidin, a related protein, has a high isoelectric point and is more prone to ionic interactions.
-
Hydrophobic Interactions: The biotinylated molecule or the streptavidin conjugate may have hydrophobic patches that stick to surfaces or other proteins.
Q5: How does the Dde protecting group affect the experiment?
The Dde group protects the biotin, preventing it from binding to streptavidin until it is intentionally removed. This is useful for multi-step procedures where premature binding is undesirable. The Dde group is stable under the conditions used for Fmoc deprotection in peptide synthesis but can be selectively removed with a dilute solution of hydrazine.
Troubleshooting Guides
Problem: High Background Signal
High background signal can obscure specific results and reduce assay sensitivity. Use the following guide to diagnose and resolve the issue.
Caption: A step-by-step logic diagram for troubleshooting high background signals.
| Possible Cause | Recommended Solution |
| 1. Insufficient Surface Blocking | Optimize Blocking Protocol: Increase the concentration of the blocking agent (e.g., 1-5% BSA) or extend the incubation time (1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is compatible with your detection system (i.e., biotin-free). |
| 2. Inadequate Washing | Increase Washing Stringency: Add a non-ionic detergent like 0.05% Tween-20 to your wash buffers to disrupt hydrophobic interactions. To reduce ionic interactions, you can also increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl). Increase the number and duration of wash steps. |
| 3. Endogenous Biotin in Sample | Block Endogenous Biotin: Before adding your biotinylated reagent, pre-incubate the sample with an excess of unlabeled streptavidin, wash, and then add an excess of free biotin to block any remaining binding sites on the streptavidin. |
| 4. High Reagent Concentration | Titrate Reagents: An excessively high concentration of either the this compound or the subsequent streptavidin conjugate can lead to increased non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: General Workflow for Labeling and Detection
This protocol outlines a typical experiment involving the labeling of an azide-modified biomolecule followed by detection.
Caption: A standard experimental workflow for bioconjugation and detection.
Methodology:
-
Immobilization: Adsorb your azide-containing biomolecule to the surface of a microplate or bead according to standard protocols.
-
Blocking: Incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to saturate non-specific binding sites.
-
Washing: Wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST) to remove the excess blocking agent.
-
Labeling Reaction: Incubate the surface with this compound at the desired concentration in an appropriate buffer. Reaction times may need optimization but typically range from 1 to 4 hours.
-
Post-Labeling Wash: Wash the surface thoroughly (at least three times) with wash buffer to remove any unreacted this compound.
-
Dde Deprotection: To expose the biotin, treat the surface with a deprotection solution. A common method is 2% hydrazine in DMF for 3-10 minutes. Note: Hydrazine is hazardous and should be handled with appropriate safety precautions.
-
Post-Deprotection Wash: Wash the surface thoroughly to remove the deprotection reagent.
-
Detection: Incubate with a streptavidin conjugate (e.g., streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Wash: Wash the surface three to five times with wash buffer to remove unbound streptavidin conjugate.
-
Signal Generation: Add the appropriate substrate (e.g., TMB for HRP) and measure the signal using a plate reader.
Protocol 2: Optimizing Blocking Conditions
-
Prepare Surfaces: Coat several wells of a microplate or aliquots of beads with your target molecule and an equal number with a negative control (no target molecule).
-
Test Blockers: Prepare different blocking solutions as outlined in the table below.
-
Block: Add the different blocking solutions to both positive and negative control wells/tubes. Incubate for 1-2 hours at room temperature.
-
Wash: Wash all wells/tubes with your standard wash buffer.
-
Detect: Proceed with the detection steps of your assay (e.g., add streptavidin-HRP directly to test for non-specific binding to the blockers themselves, or proceed with your full assay).
-
Analyze: Measure the signal in all wells. The optimal blocking buffer is the one that provides the lowest signal in the negative control wells (low background) while maintaining a high signal in the positive control wells (high signal-to-noise ratio).
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| BSA (Bovine Serum Albumin) | 1 - 5% | Effective, readily available, relatively inexpensive. | Can have lot-to-lot variability. Ensure it is biotin-free for biotin-based assays. | General purpose blocking for most immunoassays. |
| Non-fat Dry Milk / Casein | 0.5 - 5% | Inexpensive and effective. | Often contains endogenous biotin, which can interfere with streptavidin-based detection. Can sometimes mask antigens. | Western blots and ELISAs where biotin-based systems are not used. |
| Normal Serum | 5 - 10% | Very effective at reducing background from secondary antibodies. | Must be from the same species as the secondary antibody host to avoid cross-reactivity. Can be expensive. | Immunohistochemistry (IHC) and assays with complex biological samples. |
| Fish Gelatin | 0.1 - 1% | Does not cross-react with mammalian antibodies. Low in biotin. | May be less effective than protein blockers for some surfaces. | Assays using mammalian samples to avoid cross-reactivity. |
| Synthetic/Commercial Blockers | Varies | High consistency, often protein-free and biotin-free. | Can be more expensive than traditional blockers. | High-sensitivity assays requiring minimal background and high reproducibility. |
| Tween-20 (in wash buffer) | 0.05 - 0.1% | Reduces hydrophobic interactions, helps remove weakly bound molecules. | Not effective as a primary blocking agent; can be stripped from the surface. | Addition to all wash buffers to improve washing efficiency. |
References
Dde Biotin-PEG4-DBCO solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dde Biotin-PEG4-DBCO, focusing on solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a versatile chemical tool used in bioconjugation and proteomics. It features three key components:
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Biotin: A small molecule with a high affinity for streptavidin and avidin, enabling purification and detection.
-
DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group that allows for the reversible release of the biotinylated molecule from streptavidin under mild conditions using hydrazine.[2]
-
PEG4 (Polyethylene glycol): A hydrophilic spacer that enhances solubility in aqueous media and reduces steric hindrance.[3][4]
Its primary applications include the selective labeling, capture, and release of biomolecules for proteomics studies, activity-based protein profiling, and drug target identification.
Q2: What factors influence the solubility of this compound in aqueous buffers?
Several factors can affect the solubility of this compound:
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Inherent Hydrophobicity: The DBCO and Dde moieties are naturally hydrophobic, which can counteract the hydrophilic nature of the PEG4 spacer and lead to poor solubility in aqueous solutions.[2]
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Concentration: Exceeding the solubility limit of the compound in a particular buffer will cause it to precipitate.
-
Buffer Composition and pH: The ionic strength and pH of the buffer can influence the solubility of the reagent.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
Organic Solvent Concentration: While a small amount of a water-miscible organic solvent like DMSO or DMF is often used to create a stock solution, a high final concentration in the aqueous buffer can cause precipitation of biomolecules like proteins.
Q3: What is the recommended method for dissolving this compound?
The recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the final aqueous reaction buffer.
-
Prepare a Stock Solution: Dissolve the solid this compound in anhydrous DMSO or DMF to create a stock solution, typically at a concentration of 10-20 mM. Ensure the compound is fully dissolved by vortexing.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your pre-warmed (room temperature or 37°C) aqueous buffer while gently vortexing. This gradual addition helps to prevent the compound from precipitating out of solution.
Q4: How can the Dde protecting group be cleaved to release the biotinylated molecule?
The Dde group is typically cleaved using a solution of hydrazine. The standard method involves treating the sample with 2% hydrazine in DMF. For applications in aqueous buffers, a solution of 2% (v/v) hydrazine in 100 mM sodium phosphate buffer can be used. The cleavage reaction is usually performed at room temperature for 30-120 minutes. It is important to note that hydrazine is a hazardous substance and should be handled with appropriate safety precautions.
Troubleshooting Guide: Solubility Problems
Encountering precipitation when working with this compound is a common issue. This guide will help you identify the cause and find a solution.
Decision Tree for Troubleshooting Solubility Issues
Caption: A decision tree to diagnose and resolve solubility issues with this compound.
Common Causes of Precipitation and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Decrease the final working concentration of the reagent. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid Dilution | Adding a concentrated organic stock solution directly and quickly to a large volume of aqueous buffer can cause the compound to "crash out" of solution. | Perform a serial dilution. Add the stock solution dropwise into the pre-warmed (room temperature or 37°C) aqueous buffer while gently vortexing to ensure gradual and thorough mixing. |
| Low Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (room temperature or 37°C) aqueous buffers for dilutions. |
| Improper Stock Solution | The compound may have precipitated out of the stock solution due to improper storage or the use of a non-anhydrous solvent. | Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution and vortex to redissolve. If this fails, prepare a fresh stock solution using anhydrous DMSO or DMF. |
| Buffer Incompatibility | The pH or composition of the aqueous buffer may not be optimal for the solubility of this compound. | Test the solubility in different buffer systems or at different pH values to find the optimal conditions for your experiment. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Bring to Room Temperature: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of 10-20 mM. For example, for a 10 mM stock solution of this compound (MW: 872.09 g/mol ), dissolve 8.72 mg in 1 mL of DMSO.
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Ensure Complete Dissolution: Vortex the stock solution until the compound is fully dissolved. The solution should be clear and free of particulates.
-
Prepare Aqueous Buffer: Pre-warm your desired aqueous buffer (e.g., PBS, pH 7.4) to the intended reaction temperature (e.g., room temperature or 37°C).
-
Dilute to Working Concentration: While gently vortexing the pre-warmed aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. Do not exceed a final DMSO/DMF concentration of 10-15% if working with proteins, as higher concentrations may cause protein precipitation.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
General Workflow for Bioconjugation using this compound
Caption: A general experimental workflow for bioconjugation using this compound.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM | |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | |
| DBCO-PEG4-Biotin | Aqueous Buffers | Up to 0.35 mM | |
| DBCO-PEG4-Biotin | DMSO, Ethanol | Up to 100 mM | |
| This compound | DMSO | Soluble |
References
Stability of Dde Biotin-PEG4-DBCO during storage
Technical Support Center: Dde Biotin-PEG4-DBCO
This guide provides technical information on the stability, storage, and use of this compound, a cleavable biotinylation reagent for copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound for the long term?
For long-term stability, the solid product should be stored at -20°C, protected from light and moisture.[1][2][3][4] When stored correctly, the solid reagent is stable for months to years.[3]
Q2: What is the best practice for preparing and storing stock solutions?
It is highly recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). To maintain stability:
-
Use anhydrous grade solvent to prevent hydrolysis.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to six months).
Q3: How stable is the this compound reagent in aqueous solutions?
The stability of the reagent in aqueous buffers is limited, primarily due to the potential for the DBCO group to degrade. It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment. The dibenzocyclooctyne (DBCO) group is generally stable in buffers with a pH range of 6-9, but prolonged incubation can lead to a gradual loss of reactivity.
Q4: What chemical conditions can unintentionally cleave the Dde protecting group?
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is specifically designed to be cleaved by hydrazine. Exposure of your molecule to solutions containing hydrazine (typically 2% hydrazine in DMF) will release the biotin tag. The Dde group is stable to common peptide synthesis reagents like Trifluoroacetic acid (TFA) and piperidine.
Q5: What conditions are known to degrade the DBCO group?
The DBCO group's reactivity can be compromised under certain conditions:
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Strongly Acidic Conditions: Avoid strong acids, as they can mediate the rearrangement and degradation of the DBCO ring structure.
-
Presence of Azides: Do not use buffers containing sodium azide or other azide compounds, as they will react with the DBCO group, consuming the reagent.
-
Prolonged Aqueous Incubation: Long-term storage in aqueous buffers can lead to slow degradation and loss of click-reactivity.
Stability Data
The stability of the DBCO moiety is critical for successful conjugation. The following table provides illustrative stability data for a DBCO-PEG conjugate in various aqueous solutions. For critical applications, an in-house stability test is recommended.
| Buffer Condition | Temperature | Incubation Time | Approximate % Intact DBCO Reagent | Notes |
| pH 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. |
| pH 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times. |
| pH 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation is accelerated at higher temperatures. |
| pH 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
This data is adapted from a stability study on a similar DBCO-PEG molecule and should be used as a guideline.
Troubleshooting Guide
Problem: I am seeing low or no signal in my strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
This is a common issue that can often be resolved by systematically checking the components and reaction conditions.
References
Technical Support Center: Dde Biotin-PEG4-DBCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dde Biotin-PEG4-DBCO in their experiments.
Troubleshooting Off-Target Labeling
Off-target labeling can arise from several factors, including non-specific interactions of the DBCO moiety and instability of the Dde protecting group. This guide provides a structured approach to identifying and mitigating these issues.
Troubleshooting Guide: Off-Target Labeling with this compound
| Observed Problem | Potential Cause | Recommended Solution | Relevant Quantitative Data/Remarks |
| Labeling of proteins lacking an azide group | Thiol-yne side reaction: The DBCO group can react with free thiol groups (cysteines) on proteins. | 1. Block free thiols: Pre-treat the protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) before adding the DBCO reagent. 2. Optimize pH: Maintain the reaction pH between 6.5 and 7.5 to minimize thiolate formation. | The rate of the thiol-yne reaction is approximately two orders of magnitude lower than the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction[1]. However, it can still lead to significant background labeling, especially with long incubation times or high concentrations of the DBCO reagent. |
| Unexpected labeling of amine-containing molecules | Dde group migration: The Dde protecting group can migrate from one amine to another, particularly under basic conditions or in the presence of primary amines.[2][3] | 1. Strict pH control: Maintain the reaction and buffer exchange steps at a neutral or slightly acidic pH (6.5-7.4). 2. Avoid primary amine buffers: Do not use buffers containing primary amines, such as Tris or glycine. Opt for buffers like PBS or HEPES.[4] 3. Minimize reaction time: Use the shortest effective incubation time for the SPAAC reaction. | Dde migration is a known phenomenon in peptide synthesis and can occur both intra- and intermolecularly[2]. The use of more hindered derivatives like ivDde can reduce this, but careful control of reaction conditions is crucial. |
| High background signal in pull-down or imaging experiments | Hydrophobic interactions: The DBCO group is hydrophobic and can lead to non-specific binding to proteins or surfaces. | 1. Include detergents: Add a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to your buffers to reduce non-specific binding. 2. Blocking steps: For assays like Western blotting or ELISA, ensure adequate blocking of the membrane or plate with agents like BSA or non-fat milk. | The PEG4 linker in the reagent is designed to increase hydrophilicity and reduce aggregation, but residual hydrophobic interactions can still occur. |
| Low or no labeling of the target azide-containing molecule | Suboptimal reaction conditions: Inefficient SPAAC reaction leading to a higher proportion of off-target reactions. | 1. Optimize reactant concentrations: Use a molar excess of the this compound reagent (typically 1.5 to 3-fold) over the azide-containing molecule. 2. Increase reaction time and temperature: Reactions are more efficient at higher concentrations and temperatures (4-37°C), with typical reaction times of less than 12 hours. | The reaction between DBCO and azide is generally fast and efficient, but kinetics can be influenced by factors like concentration, temperature, and the steric environment of the reacting partners. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target labeling with this compound?
A1: The primary off-target reaction is the thiol-yne addition, where the DBCO group reacts with free sulfhydryl groups of cysteine residues in proteins. Another potential source of unexpected labeling is the migration of the Dde protecting group to other primary amines on your target or other molecules in the reaction mixture, especially under basic conditions.
Q2: How can I be sure that the labeling I observe is specific to the azide on my target molecule?
A2: To confirm specific labeling, it is essential to include proper controls in your experiment. A key control is to perform the labeling reaction on a sample that does not contain the azide group. If you observe labeling in this negative control, it indicates the presence of off-target interactions.
Q3: Can the Dde protecting group be prematurely cleaved during my experiment?
A3: The Dde group is stable under neutral and acidic conditions but can be cleaved by hydrazine. Ensure that your reaction buffers do not contain hydrazine or other strong nucleophiles that could lead to premature deprotection.
Q4: Does the PEG4 linker prevent all non-specific binding?
A4: The PEG4 linker significantly increases the hydrophilicity of the reagent, which helps to reduce aggregation and non-specific hydrophobic interactions. However, it may not eliminate all non-specific binding, especially in complex biological samples. The use of detergents and blocking agents is still recommended to minimize background signal.
Q5: What is the optimal buffer for performing the labeling reaction?
A5: A phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly recommended buffer. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) as they can interfere with the Dde group and potentially the DBCO moiety. Also, ensure the buffer is free of sodium azide, as it will compete with your target azide for reaction with the DBCO group.
Experimental Protocols
Protocol 1: Standard Labeling of an Azide-Modified Protein
This protocol provides a general procedure for labeling an azide-modified protein with this compound.
-
Protein Preparation:
-
Ensure your azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a stock solution of the reagent in a dry, water-miscible organic solvent such as DMSO or DMF. For example, dissolve the reagent to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for your specific system.
-
-
Removal of Excess Reagent:
-
Purify the biotinylated protein from the excess, unreacted reagent using a desalting column, spin filtration, or dialysis against your desired storage buffer.
-
Protocol 2: Assessing Off-Target Labeling
This protocol describes a control experiment to determine the extent of off-target labeling.
-
Prepare a Negative Control Sample:
-
Use a protein that is structurally similar to your target protein but lacks the azide modification. Ensure it is in the same buffer and at the same concentration as your target protein.
-
-
Perform Labeling Reaction:
-
Subject the negative control protein to the exact same labeling procedure as described in Protocol 1, using the same concentration of this compound and the same reaction conditions.
-
-
Analysis:
-
Analyze the labeled negative control sample alongside your labeled target sample using an appropriate detection method (e.g., Western blot with streptavidin-HRP, fluorescence imaging if using a fluorescent streptavidin).
-
The presence of a signal in the negative control lane or sample indicates off-target labeling. The intensity of this signal relative to your target signal provides an estimate of the level of non-specific labeling.
-
Visualizations
References
Technical Support Center: Dde Protecting Group Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and related ivDde protecting groups using hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde cleavage using hydrazine?
A1: The standard and most cited method for Dde or ivDde group removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This procedure is typically performed on a peptide-resin in a flask and involves repeated treatments to ensure complete deprotection.
Q2: Why is my Dde cleavage incomplete?
A2: Incomplete Dde cleavage can be a common issue. Several factors can contribute to this, including insufficient hydrazine concentration, short reaction times, or peptide aggregation. If the ivDde group is located near the C-terminus of the peptide or if the peptide has aggregated, its removal can be sluggish and often incomplete.
Q3: Can I increase the hydrazine concentration to improve cleavage efficiency?
A3: Yes, increasing the hydrazine concentration can significantly improve cleavage efficiency. For instance, increasing the concentration from 2% to 4% has been shown to lead to nearly complete ivDde removal. However, it is crucial to consider potential side reactions at higher concentrations.
Q4: What are the potential side reactions associated with higher hydrazine concentrations?
A4: While effective, hydrazine concentrations exceeding 2% may lead to undesirable side reactions. These can include peptide bond cleavage at Glycine (Gly) residues and the conversion of Arginine (Arg) residues to Ornithine (Orn). It is essential to weigh the benefits of improved cleavage against these potential risks.
Q5: Are there alternatives to hydrazine for Dde cleavage?
A5: Yes, for instances where hydrazine may be problematic, such as preserving a base-labile Fmoc group, an alternative method using hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be employed. This method offers true orthogonality between the Dde and Fmoc protecting groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Reference |
| Incomplete Dde/ivDde Cleavage | Insufficient hydrazine concentration. | Increase hydrazine concentration from 2% to 4% in DMF. | |
| Short reaction time. | While a marginal improvement is seen with increased time at 2% hydrazine, optimizing concentration is more effective. Consider multiple, short treatments. | ||
| Peptide aggregation or difficult sequence. | For problematic sequences, consider using up to 10% hydrazine, being mindful of potential side reactions. | ||
| Side Reactions (e.g., peptide cleavage, amino acid modification) | Hydrazine concentration is too high. | Do not exceed a 2% hydrazine concentration if your peptide contains sensitive residues like Gly or Arg. | |
| Fmoc group removal during Dde cleavage | Hydrazine can also remove Fmoc groups. | Protect the N-terminus with a Boc group. Alternatively, use the hydroxylamine hydrochloride/imidazole method for deprotection. |
Experimental Protocols
Standard Dde/ivDde Cleavage Protocol (2% Hydrazine)
This protocol is a widely accepted method for the removal of Dde and ivDde protecting groups from a peptide synthesized on a solid support.
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
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Resin Swelling: Swell the Dde-protected peptide-resin in DMF for approximately 30 minutes.
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Initial Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).
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Agitation: Gently agitate the mixture at room temperature for 3 minutes.
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Filtration: Drain the reagent solution.
-
Repeat Treatments: Repeat steps 3-5 two more times to ensure complete removal.
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Washing: Thoroughly wash the resin with DMF (at least 3 times) to remove residual hydrazine and the cleaved protecting group by-product.
Optimized Dde/ivDde Cleavage Protocol (4% Hydrazine)
For more challenging deprotections, an increased hydrazine concentration can be employed.
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Preparation: Prepare a 4% (v/v) solution of hydrazine in DMF.
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Resin Treatment: Treat the peptide-resin with 2 mL of the 4% hydrazine solution.
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Incubation: Allow the reaction to proceed for 3 minutes.
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Repetition: Repeat the treatment for a total of three iterations.
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Washing: Ensure thorough washing of the resin with DMF post-treatment.
Quantitative Data Summary
The following table summarizes the effect of varying hydrazine concentration and reaction time on the cleavage of an ivDde protecting group from a model peptide (ACP-K).
| Condition No. | Hydrazine Conc. | Reaction Time (per iteration) | No. of Iterations | Result | Reference |
| 2 | 2% | 3 minutes | 3 | Incomplete removal, only a small fraction cleaved. | |
| 6 | 2% | 5 minutes | 3 | Marginal increase in deprotection compared to 3 minutes. | |
| 12 | 4% | 3 minutes | 3 | Near complete ivDde removal. |
Visualizations
References
Technical Support Center: Dde Biotin-PEG4-DBCO Labeling
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Dde Biotin-PEG4-DBCO after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: Removing excess, unreacted biotin reagent is critical for the success of downstream applications.[1][2] Free biotin can bind to streptavidin or avidin binding sites, leading to reduced efficiency in target protein purification and causing high background noise or inaccurate results in detection assays.[1][2]
Q2: What are the common methods to remove small molecules like this compound from a protein sample?
A2: The most common methods for removing excess biotinylation reagents are based on the size difference between the labeled protein and the small molecule reagent.[3] These techniques include size exclusion chromatography (often in the form of spin desalting columns), and dialysis.
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on your sample volume, protein concentration, and the molecular weight of your protein.
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Spin Desalting Columns are fast and ideal for small sample volumes, providing good protein recovery. They are recommended for their speed and ease of use.
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Dialysis is effective for larger sample volumes and ensures thorough removal of free biotin, though it is a more time-consuming process. It is considered a very effective way to ensure complete buffer exchange and removal of free biotin.
Q4: Can the Dde linker be cleaved during the removal process?
A4: The Dde linker is stable under standard purification conditions like size exclusion chromatography and dialysis. It is specifically cleaved by treatment with a 2% aqueous hydrazine solution. Some literature suggests avoiding primary amines in buffers, but the linker has been shown to be stable in the presence of 6M urea and is not cleaved by SDS.
Troubleshooting Guide
Problem: Low protein recovery after purification.
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Possible Cause: The protein may be sticking to the column matrix or dialysis membrane, especially at low concentrations. Over-labeling with biotin can also increase hydrophobicity, leading to aggregation and precipitation.
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Solution:
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Ensure your protein concentration is within the recommended range for the chosen method (e.g., >2.0 mg/ml for some column-based methods).
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For low concentration samples, consider adding a carrier protein like BSA after the quenching step and before purification to minimize non-specific binding.
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Optimize the molar ratio of the biotin reagent to the protein during the labeling step to avoid over-biotinylation.
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For desalting columns, ensure the sample volume applied is within the manufacturer's recommended range to maximize recovery.
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Problem: High background or non-specific signal in downstream applications.
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Possible Cause: Incomplete removal of the excess biotin reagent.
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Solution:
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For Spin Columns: Ensure you are using a column with the appropriate molecular weight cutoff (MWCO). For very high purity, you can pass the sample through a second column.
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For Dialysis: Increase the dialysis time and the number of buffer changes. A 48-hour dialysis with four buffer changes is recommended for thorough removal of unreacted NHS-biotin. Ensure the volume of the dialysis buffer is at least 100 times the sample volume.
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Problem: The labeled protein has precipitated out of solution.
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Possible Cause: Over-modification of the protein can drastically change its isoelectric properties and lead to precipitation.
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Solution: After the labeling reaction is complete, adding a buffer such as 1M Tris (pH 9.0) can sometimes help to resuspend the protein by adjusting the pH. To prevent this in the future, reduce the molar excess of the biotin reagent used in the labeling reaction.
Comparison of Removal Methods
| Method | Principle | Typical Protein Recovery | Advantages | Disadvantages | Recommended MWCO |
| Spin Desalting Columns | Size Exclusion Chromatography | >85% | Fast (under 15 minutes), easy to use, high recovery, suitable for small volumes. | Limited sample volume capacity, potential for some sample dilution. | >7 kDa or >40 kDa, depending on the column type. |
| Dialysis | Diffusion across a semi-permeable membrane | High, but some loss can occur due to handling or non-specific binding. | Thorough removal for high purity, suitable for larger volumes, allows for buffer exchange. | Time-consuming (can take up to 48 hours), requires large buffer volumes, risk of sample loss. | Typically 10-20 kDa for antibodies. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is adapted for purifying a labeled protein from the small molecular weight (MW ~977 g/mol ) this compound reagent.
Materials:
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Labeled protein reaction mixture
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Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)
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Collection tubes
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Phosphate Buffered Saline (PBS) or other appropriate buffer
-
Microcentrifuge
Methodology:
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Column Preparation:
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Remove the column's bottom closure and place it into a collection tube.
-
Twist off the cap.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
Discard the flow-through and place the column back into the same collection tube.
-
-
Buffer Exchange (if necessary):
-
Add 300 µL of your desired buffer (e.g., PBS) to the top of the resin.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the buffer.
-
Repeat this step 2-3 times.
-
-
Sample Application and Purification:
-
Place the prepared column into a new, clean collection tube.
-
Slowly apply the entire reaction mixture (within the column's recommended volume limit) to the center of the compacted resin.
-
Centrifuge the column for 2 minutes at 1,000 x g.
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The purified, labeled protein will be in the collection tube. The excess this compound is retained in the column resin.
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Discard the used column. Store the purified protein at 2–8°C or as required for your sample.
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Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes and ensures thorough removal of the free biotin reagent.
Materials:
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Labeled protein reaction mixture
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Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)
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Dialysis buffer (e.g., PBS), at least 100-200 times the sample volume
-
Stir plate and stir bar
-
Beaker or container large enough for the dialysis
Methodology:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the required length and hydrate it in deionized water or dialysis buffer according to the manufacturer's instructions.
-
If using a cassette, hydrate it as recommended by the manufacturer.
-
-
Load Sample:
-
Secure one end of the dialysis tubing with a clip or knot.
-
Load the labeled protein reaction mixture into the tubing or cassette.
-
Remove excess air, leaving some space (approx. 25%) to allow for potential volume increase.
-
Securely close the other end of the tubing with a second clip or knot.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag) to ensure gentle, continuous stirring.
-
Dialyze for at least 3-4 hours or overnight at 4°C.
-
-
Buffer Exchange:
-
For thorough removal, change the dialysis buffer completely at least 3-4 times. A recommended schedule is to dialyze for 3 hours, change the buffer, dialyze for another 3 hours, change the buffer, and then dialyze overnight.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Dry the exterior and carefully open one end.
-
Gently remove the purified protein sample using a pipette.
-
Measure the final volume and store the protein appropriately.
-
Workflow Visualizations
References
Dde Biotin-PEG4-DBCO degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dde Biotin-PEG4-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a trifunctional molecule used in bioconjugation and proteomics.[1][2] Its three key components are:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group for the biotin's amine, which can be cleaved under mild conditions using hydrazine.[3][4]
-
Biotin: A vitamin with a high affinity for streptavidin, enabling capture and purification of labeled molecules.
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that improves solubility in aqueous solutions and reduces steric hindrance during conjugation.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to store it correctly. The solid form should be stored at -20°C, protected from light and moisture. For solutions, especially in hygroscopic solvents like DMSO, it is recommended to prepare them fresh for each experiment to avoid degradation due to absorbed moisture. If a stock solution in an anhydrous solvent must be stored, it should be kept at -20°C or -80°C and used within a month, avoiding repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: Degradation can occur at two main sites on the molecule:
-
Dde Group: The Dde group is sensitive to primary amines and can undergo migration, especially in the presence of unprotected lysine residues. It is stable under acidic (TFA) and standard basic (piperidine) conditions used in peptide synthesis but is specifically cleaved by hydrazine.
-
DBCO Group: The strained alkyne of the DBCO group is susceptible to degradation in aqueous solutions over time, particularly at elevated temperatures and acidic pH. The primary degradation pathways are thought to be oxidation and hydration of the triple bond.
The PEG4 linker and the biotin moiety are generally stable under typical bioconjugation conditions.
Troubleshooting Guides
Click Chemistry (SPAAC) Issues
Q4: I am observing low or no conjugation efficiency in my SPAAC reaction. What could be the cause?
A4: Low conjugation efficiency can stem from several factors:
-
Degradation of DBCO: The DBCO group on your this compound may have degraded. This can happen with improper storage or prolonged exposure to aqueous buffers. It is recommended to use freshly prepared or properly stored reagents.
-
Inactive Azide Partner: Ensure the azide-containing molecule you are reacting with is pure and active.
-
Suboptimal Reaction Conditions: SPAAC reactions are generally efficient at room temperature, but kinetics can be influenced by concentration, temperature, and pH. Consider increasing the concentration of reactants or the reaction time. Reactions are typically more efficient at neutral to slightly basic pH (pH 7-8.5).
-
Steric Hindrance: The PEG4 spacer is designed to minimize steric hindrance, but the accessibility of the DBCO and azide groups on large biomolecules can still be a factor.
Q5: How can I confirm that my this compound is active before starting my experiment?
A5: You can perform a small-scale test reaction with a simple azide-containing fluorescent dye. Successful conjugation and subsequent detection of the fluorescently labeled product can confirm the reactivity of your DBCO reagent.
Dde Cleavage Issues
Q6: I am experiencing incomplete cleavage of the Dde group. What should I do?
A6: Incomplete Dde cleavage is a common issue. Here are some troubleshooting steps:
-
Hydrazine Concentration and Reaction Time: The standard condition for Dde cleavage is 2% hydrazine in DMF. If cleavage is incomplete, you can try increasing the hydrazine concentration (up to 10% has been reported) or extending the reaction time. However, be aware that higher hydrazine concentrations can lead to side reactions.
-
Number of Treatments: Repeating the hydrazine treatment multiple times (e.g., 3 x 3 minutes) can improve cleavage efficiency.
-
Solvent: While DMF is the most common solvent, other organic solvents like methanol or acetonitrile can also be used for solution-phase cleavage.
-
Accessibility: For molecules immobilized on a solid support or large biomolecules, the Dde group may not be fully accessible to the hydrazine solution. Ensure adequate mixing and swelling of the support if applicable.
Q7: I am observing unexpected side products after Dde cleavage with hydrazine. What could be the cause?
A7: Hydrazine can participate in side reactions.
-
Reduction of Other Functional Groups: Hydrazine is a reducing agent and may reduce other sensitive functional groups in your molecule.
-
Cleavage of Peptide Bonds: At higher concentrations, hydrazine can cause cleavage of peptide bonds, particularly at glycine residues.
-
Dde Migration: As mentioned, the Dde group can migrate to unprotected primary amines on the same or different molecules, leading to a heterogeneous product mixture. This is more of a concern before the final cleavage step.
Quantitative Data
Disclaimer: The following tables provide estimated stability data for the this compound molecule based on available information for its individual components and related compounds. For critical applications, it is highly recommended to perform in-house stability studies under your specific experimental conditions.
Table 1: Estimated Stability of the DBCO Moiety in Aqueous Buffers
| pH | Temperature | Incubation Time | Estimated % Intact DBCO | Notes |
| 5.0 | 25°C | 24 hours | 80 - 90% | Increased degradation under acidic conditions. |
| 7.4 | 4°C | 48 hours | >95% | Optimal short-term storage for working solutions. |
| 7.4 | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 | 37°C | 24 hours | 80 - 85% | Elevated temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but very high pH may increase hydrolysis rates. |
Table 2: Dde Group Stability and Cleavage Conditions
| Condition | Stability/Cleavage Efficiency | Notes |
| 20% Piperidine in DMF | Stable | Standard condition for Fmoc deprotection in peptide synthesis. |
| Trifluoroacetic Acid (TFA) | Stable | Standard condition for Boc deprotection and cleavage from many solid-phase resins. |
| 2% Hydrazine in DMF | Efficient Cleavage | Standard condition for Dde removal. Typically performed as multiple short treatments (e.g., 3 x 3 minutes). |
| >2% Hydrazine in DMF | Increased Cleavage Efficiency | May be necessary for stubborn Dde groups, but increases the risk of side reactions. |
| 2% Hydrazine in aqueous solution | Possible, but may be slower | For applications where organic solvents must be avoided, though efficiency may be reduced. |
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of this compound by HPLC
Objective: To determine the degradation rate of the DBCO moiety of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution with the aqueous buffer of choice to a final concentration of 1 mM.
-
Time Zero (T=0) Sample: Immediately inject an aliquot of the working solution onto the HPLC system to obtain the initial peak area of the intact compound.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), inject an equal aliquot of the incubated solution onto the HPLC.
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound for each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of intact reagent versus time to determine the degradation kinetics.
-
Protocol 2: General Procedure for Dde Group Cleavage
Objective: To remove the Dde protecting group from a biotinylated molecule.
Materials:
-
Dde-protected biotinylated molecule
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Dissolve Substrate: Dissolve the Dde-protected molecule in a minimal amount of DMF. If the molecule is on a solid support, ensure the resin is swelled in DMF.
-
Cleavage Reaction: Add the 2% hydrazine solution to the dissolved substrate (for solid-phase, add enough to fully immerse the resin).
-
Incubation: Gently agitate the mixture at room temperature for 3-5 minutes.
-
Repeat (Optional but Recommended): Filter (if on solid phase) or quench the reaction and repeat the hydrazine treatment two more times with fresh cleavage solution.
-
Washing/Purification:
-
Solid-Phase: Wash the resin thoroughly with DMF, followed by a solvent appropriate for the next step (e.g., dichloromethane).
-
Solution-Phase: Quench the reaction (e.g., by adding an excess of a carbonyl-containing compound like acetone) and purify the deprotected molecule using an appropriate method such as HPLC or precipitation.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for bioconjugation and deprotection.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. peptide.com [peptide.com]
Impact of buffer pH on Dde Biotin-PEG4-DBCO reactivity
Welcome to the technical support center for Dde Biotin-PEG4-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer pH on the reactivity of this reagent and to offer solutions for common issues encountered during bioconjugation experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal buffer pH for the reaction of this compound with an azide-containing molecule?
A1: The optimal pH for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction involving the DBCO group is typically in the range of 7.0 to 8.5. Generally, higher pH values tend to increase the reaction rate. However, the stability of the biomolecule you are labeling must also be considered. It is recommended to perform the reaction at a pH that is a good compromise between reaction efficiency and the stability of your target molecule.
Q2: How does the choice of buffer affect the reactivity of this compound?
A2: The choice of buffer can significantly impact the SPAAC reaction rate. Studies have shown that buffers like HEPES can lead to higher reaction rates compared to Phosphate-Buffered Saline (PBS) at the same pH. It is crucial to avoid buffers containing primary amines, such as Tris, as they can react with other reagents you might be using in your overall workflow (e.g., NHS esters for introducing the azide handle). Buffers containing azides must also be avoided as they will compete with your azide-labeled molecule for reaction with the DBCO group.
Q3: Is the Dde protecting group stable across a wide pH range?
A3: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is generally stable under acidic and moderately basic conditions commonly used in bioconjugation (pH 4-8.5). It is designed to be stable during procedures like Fmoc solid-phase peptide synthesis, which involves treatment with bases like piperidine. However, there is evidence of Dde group migration in the presence of primary amines under basic conditions, suggesting some reactivity at higher pH. For bioconjugation in aqueous buffers, a Dde group on a lysine side chain has been observed to be stable for over 24 hours.[1] It is important to note that the Dde group is specifically cleaved by hydrazine or hydroxylamine.
Q4: Can I perform the SPAAC reaction at a pH above 8.5?
A4: While higher pH generally accelerates the SPAAC reaction, proceeding with a pH above 8.5 should be done with caution. The stability of your target biomolecule (e.g., protein, antibody) can be compromised at high pH. Additionally, while the Dde group is relatively stable, prolonged exposure to high pH in the presence of nucleophiles could potentially lead to unwanted side reactions or slow degradation.
Q5: My SPAAC reaction is slow or the yield is low. Could pH be the issue?
A5: Yes, suboptimal pH is a common reason for slow or low-yielding SPAAC reactions. If your reaction is not proceeding as expected, consider the following:
-
Verify the pH of your reaction buffer: Ensure it is within the optimal range of 7.0-8.5.
-
Consider a different buffer: If you are using PBS, switching to HEPES at the same pH might improve the reaction rate.
-
Perform a pH optimization: If your biomolecule is stable across a range of pH values, you can set up small-scale reactions at different pH points (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation with azide-labeled molecule | Suboptimal reaction pH: The pH of the buffer may be too low, leading to slow reaction kinetics. | Increase the pH of the reaction buffer to a range of 7.5-8.5, ensuring your target molecule remains stable at the higher pH. Consider performing a pH optimization experiment. |
| Incompatible buffer: The buffer may contain primary amines (e.g., Tris) or azides, which interfere with the reaction. | Use a non-amine, non-azide containing buffer such as PBS, HEPES, or borate buffer. | |
| Degradation of this compound: While generally stable, prolonged storage in aqueous solution, especially at non-neutral pH, could lead to degradation. | Prepare fresh solutions of this compound in a suitable organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation. | |
| Unintended removal of the Dde protecting group | High pH: Although generally stable, prolonged incubation at very high pH (> 9) may lead to slow hydrolysis or rearrangement of the Dde group. | Maintain the reaction pH within the recommended range of 7.0-8.5. If a higher pH is required for the SPAAC reaction, consider reducing the reaction time. |
| Presence of hydrazine or hydroxylamine contaminants: These chemicals are used for the specific cleavage of the Dde group. | Ensure all buffers and reagents are free from hydrazine or hydroxylamine contamination. | |
| Side reactions or modification of the target molecule | High pH leading to reactions with other functional groups: At high pH, other nucleophilic groups on a protein (e.g., lysine side chains) can become more reactive. | Perform the conjugation at the lower end of the optimal pH range (e.g., pH 7.0-7.5) to minimize potential side reactions. |
Data Presentation
The following table summarizes the effect of buffer and pH on the second-order rate constants of a SPAAC reaction between a sulfo-DBCO-amine and an azide-modified sugar at 37°C. This data illustrates the general trend that higher pH and certain buffer systems can accelerate the reaction.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| MES | 5 | 0.44 |
| MES | 6 | 0.58 |
| PBS | 7 | 0.85 |
| HEPES | 7 | 1.22 |
| Borate | 8 | 0.94 |
| Borate | 9 | 1.08 |
| Borate | 10 | 1.18 |
Data adapted from a study on SPAAC reaction kinetics.
Experimental Protocols
Protocol 1: pH Optimization for Bioconjugation of an Azide-Labeled Protein with this compound
This protocol provides a general method for determining the optimal pH for your bioconjugation reaction.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffers: 100 mM sodium phosphate or HEPES buffers prepared at pH 7.0, 7.5, 8.0, and 8.5.
-
Quenching solution (optional): e.g., excess azide-containing small molecule
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein Solution: If your azide-labeled protein is in a different buffer, exchange it into one of the reaction buffers (e.g., 100 mM sodium phosphate, pH 7.0) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Set up Parallel Reactions: In separate microcentrifuge tubes, aliquot your protein solution. For each pH to be tested (7.0, 7.5, 8.0, 8.5), add the corresponding reaction buffer.
-
Initiate the Reaction: Add a 10-20 fold molar excess of the this compound stock solution to each protein solution. Gently mix.
-
Incubation: Incubate the reactions at room temperature for 2-4 hours or at 4°C for 12-16 hours.
-
Quenching (Optional): If desired, add a 50-fold molar excess of a small azide-containing molecule to quench any unreacted this compound.
-
Purification: Remove excess this compound and other small molecules by size-exclusion chromatography.
-
Analysis: Analyze the degree of biotinylation for each reaction using an appropriate method, such as a HABA/avidin assay, mass spectrometry, or a Western blot with streptavidin-HRP. The pH that gives the highest degree of labeling without significant protein degradation or aggregation is the optimal pH.
Visualizations
Caption: Workflow for pH optimization of bioconjugation.
Caption: Factors influencing this compound reactivity.
References
Troubleshooting mass spectrometry analysis of Dde-labeled peptides
Welcome to the technical support center for the mass spectrometry analysis of Dde-labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of Dde-labeled peptides.
Problem 1: My peptide mass is higher than expected after Dde deprotection.
This issue commonly arises from incomplete removal of the Dde protecting group or the formation of adducts with the deprotection reagents.
| Possible Cause | Recommended Action |
| Incomplete Dde Removal | A residual Dde group will increase the peptide mass. Optimize the deprotection protocol by increasing the reaction time, temperature, or the number of hydrazine treatments. For stubborn cases, consider increasing the hydrazine concentration, but be mindful of potential side reactions.[1] |
| Hydrazine Adduct Formation | Hydrazine can potentially form adducts with the peptide, although this is less common. Ensure thorough washing of the peptide sample after deprotection to remove any residual hydrazine. |
Problem 2: I'm observing unexpected peaks and fragments in my mass spectrum.
Unexpected peaks can be a result of side reactions during the deprotection step or migration of the Dde group.
| Possible Cause | Recommended Action |
| Peptide Bond Cleavage | Hydrazine can cleave specific peptide bonds, particularly those involving Glycine, Serine, and Asparagine (e.g., Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser).[2][3][4] Minimize this by using the lowest effective hydrazine concentration and reaction time. |
| Conversion of Arginine to Ornithine | Hydrazine can convert arginine residues to ornithine, resulting in a mass loss of 42.04 Da.[2] If arginine is present in your sequence, be aware of this potential modification and adjust your data analysis accordingly. |
| Dde Group Migration | The Dde group can migrate from one lysine residue to another if there is an unprotected lysine nearby. This is more likely to occur during prolonged incubations or under basic conditions. Ensure complete protection of all necessary amine groups during synthesis. |
Problem 3: I have poor signal intensity or poor fragmentation of my peptide.
This can be caused by residual reagents from the deprotection step or the inherent properties of the modified peptide.
| Possible Cause | Recommended Action |
| Ion Suppression | Residual hydrazine or other salts from the deprotection reaction can suppress the ionization of your peptide. Ensure thorough sample cleanup using appropriate desalting columns before MS analysis. |
| Altered Peptide Properties | The presence of a residual Dde group can alter the peptide's hydrophobicity and ionization efficiency. If incomplete deprotection is suspected, further optimization of the removal step is necessary. |
| Suboptimal Fragmentation Conditions | Peptides with residual modifications may require different fragmentation energy (CID or HCD) for optimal sequencing. Experiment with different collision energies to improve the fragmentation pattern. |
Frequently Asked Questions (FAQs)
Q1: What is the exact mass increase I should look for if the Dde group is not removed?
The Dde protecting group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) adds 164.12 Da to the mass of the lysine side chain (after the loss of a water molecule during its initial conjugation). If you observe a mass shift of +164.12 Da (or a fraction thereof for multi-labeled peptides), it indicates incomplete deprotection.
Q2: Are there alternatives to hydrazine for Dde removal?
Yes, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde removal, which can be advantageous as it is compatible with Fmoc protecting groups.
Q3: How does a residual Dde group affect the fragmentation (b- and y-ions) of my peptide?
A residual Dde group will add 164.12 Da to the mass of the lysine residue it is attached to. Consequently, any b-ion containing the modified lysine and all subsequent b-ions will show this mass increase. Similarly, any y-ion containing the modified lysine and all subsequent y-ions will also be shifted by +164.12 Da.
Q4: Can I quantify the efficiency of my Dde deprotection using mass spectrometry?
Yes, you can quantify the deprotection efficiency by comparing the peak intensities or areas of the fully deprotected peptide and the peptide with the residual Dde group in your mass spectrum. This ratio will give you a quantitative measure of the reaction's completeness.
Quantitative Data Summary
The efficiency of Dde deprotection can vary based on the peptide sequence and reaction conditions. Below is a summary of expected outcomes and mass shifts for common issues.
Table 1: Deprotection Efficiency and Common Side Reactions
| Parameter | Condition | Expected Outcome | Reference |
| Deprotection Efficiency | 2% Hydrazine in DMF, 3 x 3 min | >95% removal | |
| 4% Hydrazine in DMF, 3 x 3 min | Near complete removal | ||
| Side Reaction | Arginine to Ornithine Conversion | Can occur with prolonged hydrazine treatment | |
| Peptide Bond Cleavage | Increased risk with higher hydrazine concentration and temperature |
Table 2: Mass Shifts of Common Modifications and Side Products
| Modification/Side Product | Mass Shift (Da) | Description |
| Incomplete Dde Removal | +164.12 | Residual Dde group on a lysine residue. |
| Arginine to Ornithine | -42.04 | Conversion of an arginine residue to an ornithine residue. |
| Hydrazine Adduct | Varies | Potential addition of hydrazine or its fragments. |
| Peptide Bond Cleavage | Varies | Results in truncated peptide sequences. |
Experimental Protocols
Protocol 1: Standard Dde Deprotection using Hydrazine
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Reaction: Add the hydrazine solution to your peptide sample (e.g., on-resin or in solution).
-
Incubation: Gently agitate the mixture at room temperature for 3 minutes.
-
Repetition: Filter (if on-resin) or separate the solution and repeat the hydrazine treatment two more times.
-
Washing: Thoroughly wash the peptide with DMF and then a suitable solvent for your downstream application (e.g., dichloromethane for on-resin peptides, or prepare for desalting if in solution).
-
Sample Cleanup: Desalt the peptide sample using a C18 spin column or a similar reversed-phase chromatography method to remove residual hydrazine and DMF before mass spectrometry analysis.
Protocol 2: Dde Deprotection using Hydroxylamine
-
Preparation: Dissolve hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).
-
Reaction: Add the hydroxylamine/imidazole solution to your peptide.
-
Incubation: Gently shake the mixture at room temperature for 30-60 minutes.
-
Washing: Filter (if on-resin) and wash the peptide three times with DMF.
-
Sample Cleanup: Proceed with sample desalting as described in Protocol 1.
Diagrams
Caption: Troubleshooting workflow for Dde-labeled peptide MS analysis.
Caption: Dde deprotection reaction and potential side reactions.
References
Validation & Comparative
A Head-to-Head Comparison: Dde Biotin-PEG4-DBCO vs. DBCO-PEG4-Biotin for Bioconjugation and Affinity Purification
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and affinity-based purification, the choice of linker can be as critical as the biomolecules being studied. This guide provides a detailed comparison of two prominent biotinylated DBCO reagents: the cleavable Dde Biotin-PEG4-DBCO and the non-cleavable DBCO-PEG4-Biotin. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to empower researchers to make an informed decision for their specific applications.
The fundamental distinction between these two reagents lies in the introduction of a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in this compound. This feature allows for the reversible capture and release of biotinylated molecules, a significant advantage in applications requiring the recovery of target biomolecules in their native state. In contrast, DBCO-PEG4-Biotin forms a stable, essentially irreversible linkage, ideal for applications where robust and permanent labeling is paramount.
Performance Characteristics at a Glance
| Feature | This compound | DBCO-PEG4-Biotin | Key Considerations |
| Functionality | Cleavable Biotinylation Reagent | Non-Cleavable Biotinylation Reagent | The choice depends on the need for target recovery. |
| Primary Application | Affinity Purification with Mild Elution, Reversible Immobilization | Stable Bioconjugation, Surface Immobilization, Detection | Dde linker is ideal for pull-down assays followed by functional studies or mass spectrometry. |
| Release of Biotinylated Molecules | Yes, via hydrazine cleavage | No, requires harsh denaturing conditions to disrupt biotin-streptavidin interaction | Mild cleavage preserves the biological activity of the released molecule. |
| SPAAC Reaction Kinetics | Comparable to other DBCO reagents | Comparable to other DBCO reagents | The presence of the PEG4 spacer can enhance reaction rates by increasing solubility and reducing steric hindrance.[1] |
| Conjugation Efficiency | High, typical of SPAAC reactions | High, typical of SPAAC reactions | Dependent on reaction conditions such as concentration, temperature, and pH.[1] |
| Cleavage Efficiency | High, typically >90% with optimized protocols | N/A | Can be influenced by steric hindrance around the Dde group. |
| Potential for Side Reactions | Hydrazine can potentially reduce other functional groups, though generally mild. | Minimal, SPAAC is highly bioorthogonal. | Careful selection of reaction conditions is necessary to minimize side reactions during cleavage.[2] |
Experimental Data: A Comparative Overview
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics
The kinetics of the copper-free click reaction between the DBCO group and an azide-modified biomolecule are generally fast for both reagents. Studies have shown that the presence of a hydrophilic PEG linker, such as the PEG4 spacer in both molecules, can accelerate SPAAC reaction rates.[1] This is attributed to increased solubility and reduced steric hindrance, allowing for more efficient interaction between the reactive moieties.[1] The reaction rates are primarily influenced by the concentration of reactants, temperature, and the choice of reaction buffer, with HEPES buffer at pH 7 showing higher rate constants compared to PBS in some studies.
| Parameter | Typical Value | Conditions |
| Second-Order Rate Constant (k) | 0.1 - 1.0 M⁻¹s⁻¹ | Aqueous buffer, room temperature |
| Reaction Time for High Yield | 1 - 4 hours | Molar excess of one reactant |
Note: These are typical values for DBCO-azide reactions and may vary depending on the specific biomolecules and reaction conditions.
Efficiency of Biomolecule Release with Dde Cleavage
The key advantage of this compound is the ability to release the captured biomolecule from streptavidin under mild conditions. Studies have demonstrated high efficiency of Dde cleavage using a 2% hydrazine solution in an aqueous buffer.
One study on an automated protein enrichment workflow using a Dde-containing biotin probe reported that after 90 minutes of elution with 2% hydrazine, 98% of the identified proteins were reproducibly recovered. This indicates a highly efficient and consistent release process.
| Parameter | Reported Value | Conditions |
| Protein Release Efficiency | >95% | 2% hydrazine in PBS, 90 min, room temperature |
| Purity of Released Protein | High | Mild cleavage minimizes co-elution of non-specifically bound proteins. |
In contrast, the elution of biomolecules captured using DBCO-PEG4-Biotin requires harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) to disrupt the strong biotin-streptavidin interaction, which often leads to the denaturation of the target protein and co-elution of streptavidin monomers.
Experimental Protocols
Protocol 1: Bioconjugation of an Antibody with DBCO-PEG4-Biotin
This protocol describes the labeling of an antibody with DBCO-PEG4-Biotin via an NHS ester coupling to primary amines.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester (dissolved in anhydrous DMSO to 10 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reaction Setup: While gently vortexing, add a 10- to 20-fold molar excess of the 10 mM DBCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).
Protocol 2: Affinity Purification and Release of a Target Protein using this compound
This protocol outlines the capture of an azide-modified protein using this compound conjugated to streptavidin beads, followed by the release of the protein.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Cleavage Buffer (2% (v/v) hydrazine monohydrate in PBS, pH 7.4)
-
Neutralization Buffer (e.g., 100 mM glycine, pH 3.0)
Procedure:
-
Conjugation: React the azide-modified protein with this compound via SPAAC reaction as described in general bioconjugation protocols. Purify the biotinylated protein.
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Capture: Incubate the biotinylated protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution (Cleavage): Resuspend the beads in the Cleavage Buffer. Incubate for 60-90 minutes at room temperature with gentle mixing.
-
Recovery: Pellet the beads and carefully collect the supernatant containing the released protein.
-
Neutralization (Optional): If downstream applications are sensitive to the slightly basic nature of the cleavage buffer, neutralize the eluate with the Neutralization Buffer.
-
Analysis: Analyze the released protein for purity and integrity using SDS-PAGE, Western blot, or mass spectrometry.
Visualizing the Workflows
Signaling Pathway: General Antibody-Drug Conjugate (ADC) Internalization
Caption: Cellular processing of ADCs with cleavable vs. non-cleavable linkers.
Experimental Workflow: Affinity Purification and Release
References
A Researcher's Guide to Cleavable Biotin Reagents: A Comparative Analysis of Dde Biotin-PEG4-DBCO
The biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, is a cornerstone of modern life sciences research, enabling highly specific capture and detection of biomolecules. However, the very strength of this interaction makes the recovery of biotinylated targets for downstream analysis a significant challenge, often requiring harsh, denaturing conditions. Cleavable biotin reagents elegantly solve this problem by incorporating a labile linker between the biotin moiety and the reactive group, allowing for the gentle release of captured molecules.
This guide provides a detailed comparison of Dde Biotin-PEG4-DBCO with other major classes of cleavable biotin reagents. We will delve into their respective chemistries, performance characteristics, and provide experimental protocols to help researchers select the optimal tool for their specific needs.
In Focus: this compound
This compound is a versatile, multi-component reagent designed for modern chemoproteomics and bioconjugation applications.[1][2][3] Its structure is intelligently designed for functionality:
-
Biotin: The high-affinity tag for capture by streptavidin or avidin-coated supports.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: The cleavable element. This linker is stable under many physiological and experimental conditions but can be selectively cleaved using hydrazine or hydroxylamine.[4]
-
PEG4 (Polyethylene glycol) Spacer: A 4-unit polyethylene glycol chain that acts as a long, hydrophilic spacer. This enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance, improving the efficiency of both the labeling reaction and the subsequent capture by streptavidin.
-
DBCO (Dibenzocyclooctyne): A reactive handle for copper-free click chemistry. The DBCO group reacts specifically and efficiently with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that is safe for sensitive biological samples as it avoids the cytotoxicity of copper catalysts.
The key feature of this reagent is its hydrazine-cleavable Dde linker. Cleavage is typically achieved by incubation with a solution of 2% hydrazine, which gently releases the captured biomolecule from the streptavidin support, leaving the biotin tag behind.
Comparative Analysis of Cleavable Biotin Reagents
The choice of a cleavable linker is dictated by the experimental context, including the stability of the target molecule, the presence of other reactive groups, and the requirements of downstream analyses. Below is a comparison of the major classes of cleavable linkers.
Hydrazine-Cleavable Linkers (e.g., Dde)
-
Mechanism: The Dde group is cleaved by nucleophilic attack from hydrazine or hydroxylamine. This breaks the bond connecting the biotin complex to the target molecule.
-
Advantages: The cleavage conditions are mild, aqueous, and orthogonal to many other chemical groups, including the Fmoc protecting groups often used in peptide synthesis. The reaction is generally efficient and specific.
-
Disadvantages: Hydrazine is a toxic substance and must be handled with appropriate safety precautions. Care must be taken as hydrazine concentrations above 2% can potentially cause unwanted side reactions, such as peptide cleavage at glycine residues.
Reduction-Cleavable Linkers (Disulfide-based)
-
Mechanism: These linkers contain a disulfide bond (–S–S–) which is readily cleaved by reducing agents like dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).
-
Example Reagent: Sulfo-NHS-SS-Biotin.
-
Advantages: This is a very common and well-established method. The cleavage is typically rapid and efficient under relatively mild conditions.
-
Disadvantages: The required reducing agents will also cleave any native disulfide bonds within the target protein, potentially disrupting its structure and function. This method is incompatible with experiments where maintaining protein structure is critical or with downstream techniques sensitive to reducing agents.
Acid-Cleavable Linkers
-
Mechanism: These linkers incorporate acid-labile groups, such as hydrazones or dialkoxydiphenylsilane (DADPS) ethers, which hydrolyze under acidic conditions.
-
Example Reagent: DADPS-Biotin.
-
Advantages: Cleavage can be very efficient. Some modern acid-labile linkers, like DADPS, are cleavable under mild acidic conditions (e.g., 10% formic acid), which is compatible with mass spectrometry.
-
Disadvantages: Many proteins are sensitive to low pH and can be denatured or damaged by the acidic conditions required for cleavage. The choice of acid and concentration must be carefully optimized.
Photo-Cleavable Linkers (PC)
-
Mechanism: These reagents contain a nitrobenzyl group or a similar photolabile moiety that breaks upon exposure to UV light at a specific wavelength (typically 300-365 nm).
-
Example Reagent: PC-Biotin.
-
Advantages: This method offers exceptional spatial and temporal control over cleavage, as the reaction only occurs where and when the light is applied. It is a "reagent-free" cleavage method, avoiding chemical contamination of the sample.
-
Disadvantages: Prolonged exposure to high-intensity UV light can damage biomolecules like proteins and nucleic acids. The efficiency of cleavage can be limited by the penetration of light into solid supports or dense solutions.
Data Presentation
Table 1: Comparison of Cleavable Biotin Reagent Chemistries
| Linker Type | Example Reagent Family | Cleavage Condition | Key Advantages | Key Disadvantages |
| Hydrazine-Cleavable | Dde Biotin-DBCO | 2% Hydrazine in aqueous buffer | Mild, specific cleavage; orthogonal to many functional groups. | Hydrazine is toxic; potential for side reactions at higher concentrations. |
| Reduction-Cleavable | NHS-SS-Biotin | 10-100 mM DTT or TCEP | Well-established, rapid, and efficient cleavage. | Cleaves native protein disulfide bonds; interferes with redox-sensitive studies. |
| Acid-Cleavable | DADPS-Biotin | 1-10% Formic Acid or TFA | High cleavage efficiency; some are compatible with mild acid. | Acid can denature or damage sensitive proteins and biomolecules. |
| Photo-Cleavable | PC-Biotin-Azide | UV Light (e.g., 365 nm) | Reagent-free; high spatial and temporal control. | UV light can damage biomolecules; potential for incomplete cleavage. |
Table 2: Performance Characteristics and Applications
| Linker Type | Reported Cleavage Efficiency | Compatibility & Orthogonality | Common Applications |
| Hydrazine-Cleavable | High (>90%) | Orthogonal to disulfide bonds and acid-labile groups. Compatible with peptide synthesis. | Proteomics, pull-down assays, site-specific bioconjugation. |
| Reduction-Cleavable | Very High (>95%) | Incompatible with proteins containing structural disulfide bonds. | Cell surface protein isolation, affinity purification, drug delivery (ADCs). |
| Acid-Cleavable | High to Very High (>95%) | Incompatible with acid-sensitive proteins. DADPS is compatible with MS workflows. | Proteomics (e.g., cICAT), peptide-centric chemoproteomics. |
| Photo-Cleavable | Moderate to High (>90%) | Orthogonal to most chemical reagents. Requires optically clear setup. | Spatially-controlled release, single-cell analysis, DNA/RNA capture. |
Visualizations
References
A Head-to-Head Comparison: Dde Biotin-PEG4-DBCO vs. Photocleavable Biotin Linkers for Reversible Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of affinity purification and targeted molecular labeling, the choice of a cleavable biotin linker is a critical decision. This guide provides an objective comparison of two prominent classes of reversible biotinylation reagents: the chemically cleavable Dde Biotin-PEG4-DBCO and the light-induced photocleavable (PC) biotin linkers. We present a summary of their performance, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your specific research needs.
The ability to release biotinylated molecules from streptavidin under mild conditions is paramount for preserving the integrity and function of target proteins and other biomolecules. Both Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and photocleavable linkers offer this advantage over the harsh, denaturing conditions required to disrupt the strong biotin-streptavidin interaction. However, they operate via distinct mechanisms, each with its own set of advantages and considerations.
Performance at a Glance: A Quantitative Comparison
The selection of a cleavable linker often hinges on its cleavage efficiency, the conditions required for cleavage, and any potential side effects on the target molecule. The following table summarizes key performance metrics for this compound and a representative photocleavable biotin linker based on available experimental data.
| Feature | This compound | Photocleavable (PC) Biotin Linker |
| Cleavage Trigger | Chemical (Hydrazine) | Light (UV irradiation, typically ~365 nm) |
| Cleavage Efficiency | >95%[1] | >90%[2] |
| Cleavage Conditions | 2% hydrazine in aqueous buffer[2][3][4] | UV lamp (e.g., 365 nm, 1-5 mW/cm²) |
| Cleavage Time | 50 minutes | 5-30 minutes |
| Reaction Specificity | High | High |
| Potential Concerns | Hydrazine is a chemical reagent that may require removal post-cleavage. | UV light can potentially damage sensitive biomolecules. |
| Reported Performance | Outperforms a widely used alkyne-photocleavable-biotin linker in terms of higher labeling efficiency and lower residual signal after cleavage. | Efficient release, but may have lower labeling efficiency compared to some chemically cleavable linkers. |
Unveiling the Mechanisms: How They Work
The distinct cleavage mechanisms of Dde and photocleavable linkers are central to their application.
This compound belongs to a class of chemically cleavable linkers. The Dde protecting group is stable under a wide range of conditions but can be selectively removed using hydrazine. This chemical cleavage is highly efficient and specific. The DBCO (dibenzocyclooctyne) moiety allows for copper-free click chemistry, enabling covalent labeling of azide-modified biomolecules. The PEG4 spacer enhances solubility and reduces steric hindrance.
References
A Head-to-Head Comparison of SPAAC and iEDDA for Bioorthogonal Labeling
In the rapidly advancing field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Among the leading catalyst-free "click" reactions, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and inverse-Electron-Demand Diels-Alder (iEDDA) ligation have emerged as powerful and widely adopted tools. This guide provides a comprehensive comparison of these two methods, supported by quantitative data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific applications in chemical biology, drug development, and materials science.
Core Reaction Mechanisms
Both SPAAC and iEDDA are bioorthogonal, meaning their constituent reactive groups—azides and cyclooctynes for SPAAC, and tetrazines and strained alkenes/alkynes for iEDDA—are abiotic and do not cross-react with native functional groups found in biological systems.[1][2]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a [3+2] cycloaddition between a cyclooctyne and an azide, resulting in a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and obviates the need for the cytotoxic copper catalyst used in the archetypal CuAAC reaction.[1][3]
References
A Comparative Guide to Cleavable Biotinylation Reagents for Cellular Research: Spotlight on Dde Biotin-PEG4-DBCO
For researchers, scientists, and drug development professionals, the precise labeling and subsequent isolation of cellular targets are critical for unraveling complex biological processes. Dde Biotin-PEG4-DBCO has emerged as a valuable tool in this endeavor, offering a cleavable biotinylation strategy for the enrichment of azide-tagged biomolecules via copper-free click chemistry. This guide provides an objective comparison of this compound with other commonly used biotinylation reagents, supported by experimental protocols and illustrative data to aid in the selection of the most appropriate tool for your research needs.
Introduction to Cleavable Biotinylation
The high-affinity interaction between biotin and streptavidin is a cornerstone of molecular biology, enabling the robust capture and purification of biotinylated molecules. However, the very strength of this interaction presents a significant challenge when the goal is to recover the captured biomolecules for downstream analysis. Cleavable biotinylation reagents address this issue by incorporating a linker between the biotin moiety and the reactive group that can be selectively broken under specific chemical conditions, allowing for the gentle release of the target molecule.
This compound is a cleavable biotin probe that utilizes a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker.[1][2][3][4][5] Its dibenzocyclooctyne (DBCO) group reacts specifically with azide-modified biomolecules through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, making it ideal for live-cell labeling applications where copper-induced cytotoxicity is a concern. The polyethylene glycol (PEG4) spacer enhances the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient labeling.
This guide compares the performance of this compound with a non-cleavable alternative, Biotin-PEG4-DBCO, and two other cleavable reagents, DADPS-Biotin-Alkyne and Diazo-Biotin-Azide, which employ different cleavage strategies.
Performance Comparison in Key Cell Lines
While direct, side-by-side quantitative data for this compound across multiple cell lines in a single study is limited in the available literature, we can construct a representative comparison based on the known chemical properties of the linkers and general performance data for similar reagents in common research cell lines such as HeLa (human cervical adenocarcinoma), Jurkat (human T lymphocyte), and A549 (human lung carcinoma).
Table 1: Representative Labeling Efficiency of Biotinylation Reagents
| Reagent | Target Moiety | HeLa Cells | Jurkat Cells | A549 Cells |
| This compound | Azide | High | High | High |
| Biotin-PEG4-DBCO | Azide | High | High | High |
| DADPS-Biotin-Alkyne | Azide | High | High | High |
| Diazo-Biotin-Azide | Alkyne | High | High | High |
Note: Labeling efficiency is largely dependent on the extent of metabolic incorporation of the azide or alkyne handle into the target biomolecules. The subsequent click reaction is typically highly efficient for all listed reagents.
Table 2: Representative Cell Viability after Labeling
| Reagent | HeLa Cells | Jurkat Cells | A549 Cells |
| This compound | >95% | >95% | >95% |
| Biotin-PEG4-DBCO | >95% | >95% | >95% |
| DADPS-Biotin-Alkyne | >95% | >95% | >95% |
| Diazo-Biotin-Azide | >95% | >95% | >95% |
Note: The primary determinant of cytotoxicity is often the metabolic labeling precursor or the reaction conditions rather than the biotinylation reagent itself, especially in copper-free click chemistry.
Table 3: Comparison of Cleavage Conditions and Efficiency
| Reagent | Cleavage Condition | Cleavage Efficiency | Residual Mass |
| This compound | 2% Hydrazine in DMF | High (>90%) | Dde remnant |
| Biotin-PEG4-DBCO | Non-cleavable | N/A | N/A |
| DADPS-Biotin-Alkyne | 10% Formic Acid | High (>95%) | 84 Da |
| Diazo-Biotin-Azide | 25 mM Sodium Dithionite | High (>90%) | 178.19 Da |
Note: Cleavage efficiency can be influenced by the accessibility of the linker and the specific protein context.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for cell labeling, enrichment, and cleavage.
Protocol 1: Metabolic Labeling of Cellular Proteins with an Azide Handle
-
Culture cells (e.g., HeLa, Jurkat, or A549) to a density of 1-2 x 10^6 cells/mL.
-
Replace the standard culture medium with methionine-free medium supplemented with 25-50 µM L-azidohomoalanine (AHA).
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
Harvest the cells by centrifugation and wash three times with ice-cold PBS.
-
Proceed to cell lysis or direct cell surface labeling.
Protocol 2: Labeling of Azide-Modified Proteins with DBCO Reagents
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
To 1 mg of protein lysate, add this compound or Biotin-PEG4-DBCO to a final concentration of 100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
The biotinylated lysate is now ready for enrichment.
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads
-
Equilibrate streptavidin-conjugated magnetic beads by washing three times with lysis buffer.
-
Add the biotinylated protein lysate to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Wash the beads extensively with a high-salt wash buffer (e.g., 1% SDS in PBS) to remove non-specifically bound proteins.
-
Perform a final wash with PBS to remove residual detergent.
Protocol 4: Cleavage and Elution of Captured Proteins
-
For this compound:
-
Resuspend the beads in a solution of 2% hydrazine in DMF.
-
Incubate for 10-30 minutes at room temperature with gentle agitation.
-
Collect the supernatant containing the eluted proteins.
-
Repeat the elution step and pool the supernatants.
-
-
For DADPS-Biotin-Alkyne:
-
Resuspend the beads in 10% formic acid.
-
Incubate for 30 minutes at room temperature.
-
Collect the supernatant containing the eluted proteins.
-
-
For Diazo-Biotin-Azide:
-
Resuspend the beads in 25 mM sodium dithionite in a suitable buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Collect the supernatant containing the eluted proteins.
-
Visualizing the Workflow and Signaling
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1807512-43-1 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. DBCO-PEG4-Biotin [baseclick.eu]
A Comparative Guide to the Mass Spectrometry Signature of Dde-Cleaved Peptides
For researchers and professionals in drug development and proteomics, the strategic use of orthogonal protecting groups is essential for complex peptide synthesis and modification. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for the ε-amino group of lysine. Its key advantage lies in its unique cleavage condition, which is orthogonal to the common acid-labile Boc and base-labile Fmoc protection strategies. This guide provides an objective comparison of the Dde protecting group with other alternatives, details the resulting mass spectrometry signature upon its removal, and presents supporting experimental protocols.
Mass Spectrometry Signature of Dde Cleavage
The defining mass spectrometry "signature" of a Dde-cleaved peptide is the restoration of the lysine side chain to its natural, unprotected state. When a Dde-protected peptide is successfully cleaved, typically with 2% hydrazine, it becomes indistinguishable from its non-modified counterpart in the mass spectrometer.
-
Mass Shift: A lysine residue protected with a Dde group will exhibit a monoisotopic mass increase of 178.0994 Da. The primary signature of successful cleavage is the loss of this mass modification, returning the peptide to its native mass.
-
Chromatography and Fragmentation: Experimental data shows that Dde-cleaved peptides have retention times almost identical to the corresponding non-modified peptides.[1] Furthermore, the cleaved peptides can be confidently identified using all common fragmentation modes, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), where they produce standard b- and y-ion series without unusual fragmentation patterns.[1]
In cases of incomplete cleavage, the intact Dde-modified peptide will be observed at its predicted modified mass. While specific fragmentation data for Dde-adducted peptides is not extensively published, identification would rely on matching the precursor mass and observing mass shifts in the fragment ions containing the modified lysine.
Experimental Workflow for Dde Protection and Cleavage
The following diagram illustrates a typical proteomics workflow incorporating the orthogonal Dde cleavage strategy for site-specific analysis. This workflow allows for the comparison of a protein digest before and after the selective deprotection of Dde-modified lysine residues.
Comparison of Lysine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (e.g., Fmoc or Boc) and the desired modifications. The following table compares Dde with other common orthogonal protecting groups for lysine.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages & Side Reactions |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal to both Boc and Fmoc strategies. | Prone to migration to unprotected amines under certain conditions.[2] Hydrazine can also cleave Fmoc groups. |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | More stable than Dde, less prone to migration.[3] Orthogonal to Boc and Fmoc. | More difficult to remove than Dde, may require harsher conditions. |
| Mtt | 4-Methyltrityl | Mildly acidic (e.g., 1-2% TFA in DCM) | Quantitative removal under very mild acid conditions; orthogonal to Fmoc. | Sensitive to repeated acid treatments used for Boc-SPPS; not orthogonal to Boc. |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ in presence of a scavenger (e.g., CHCl₃/AcOH/NMM) | Orthogonal to both Fmoc and Boc strategies. | Requires use of a palladium catalyst which must be thoroughly removed. |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., 50-95% TFA in DCM) | Robust and widely used in Boc-SPPS. | Not orthogonal in Boc-SPPS; requires strong acid for removal which cleaves other standard protecting groups. |
Detailed Experimental Protocols
Protocol for Dde-Group Cleavage from Peptides
This protocol describes the selective removal of the Dde protecting group from a peptide sample prior to mass spectrometry analysis.
Reagents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Peptide sample containing Dde-protected lysine(s)
Procedure:
-
Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Prepare this solution fresh and handle hydrazine with appropriate safety measures in a fume hood. Do not exceed 2% concentration, as higher levels can cause side reactions like peptide cleavage at glycine residues or conversion of arginine to ornithine.[3]
-
Peptide Treatment: If the peptide is resin-bound, swell the resin in DMF. For peptides in solution, ensure they are dissolved in DMF. Add the 2% hydrazine/DMF solution to the peptide sample (e.g., 25 mL per gram of resin).
-
Incubation: Allow the mixture to stand at room temperature. For complete removal, a series of short incubations is often most effective. A typical procedure is 3 treatments of 3 minutes each.
-
Washing:
-
For Resin-Bound Peptides: After each treatment, filter the resin to remove the cleavage solution. After the final treatment, wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the cleaved protecting group.
-
For Peptides in Solution: After cleavage, the peptide must be purified from the hydrazine and byproducts, typically using C18 solid-phase extraction (desalting).
-
Protocol for In-Gel Digestion and Analysis
This protocol is adapted from a workflow used for identifying peptide-protein interactions using Dde-based cleavable linkers.
Reagents:
-
Standard reagents for in-gel protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
4% Hydrazine solution.
-
Standard solvents for nano-LC-MS/MS (e.g., acetonitrile, formic acid).
Procedure:
-
In-Gel Digestion: Excise the protein band(s) of interest from an SDS-PAGE gel. Perform standard in-gel reduction, alkylation, and digestion with a protease such as trypsin or subtilisin.
-
Peptide Extraction: Extract the digested peptides from the gel pieces using appropriate solvents (e.g., a solution of acetonitrile and formic acid).
-
Dde Cleavage: Resuspend the dried, extracted peptides in a 4% hydrazine solution and incubate for 60 minutes at 40 °C.
-
Sample Cleanup: After cleavage, acidify the sample with formic acid and perform C18 desalting to remove hydrazine and other contaminants.
-
Nano-LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., Q Exactive series) coupled to a nano-liquid chromatography system. Use a standard data-dependent acquisition method to acquire MS and MS/MS spectra.
-
Database Search: Search the resulting raw data against a relevant protein database using a search engine like Sequest or Mascot. Configure the search parameters to include the expected static modifications (e.g., carbamidomethylation of cysteine) but no variable modification on lysine, as the Dde group will have been removed. Compare results with a control sample where the hydrazine cleavage step was omitted to confirm the presence and removal of the Dde group.
References
A Comparative Guide to Validating Dde Linker Cleavage
For researchers, scientists, and drug development professionals, the precise and efficient cleavage of chemical linkers is paramount for the successful delivery of therapeutic payloads. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker is a valuable tool in bioconjugation due to its specific cleavage under mild conditions using hydrazine.[1] This guide provides a comparative analysis of Dde linker cleavage validation, offering insights into its performance against other common cleavable linkers and detailing experimental protocols for accurate assessment.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the efficacy and safety of bioconjugates. The following table summarizes the cleavage conditions and efficiencies of the Dde linker and several common alternatives.
| Linker Type | Cleavage Agent/Condition | Cleavage Efficiency | Key Considerations |
| Dde | 2% Hydrazine in DMF | >95% | Mild cleavage conditions; orthogonal to many other protecting groups.[1][2] |
| Disulfide | 0.5 M Dithiothreitol (DTT) | >98% | Relies on the reducing environment of the cytoplasm.[1] |
| Hydrazone | Acidic pH (e.g., pH 5.5) | >90% | Stable at physiological pH (~7.4) and cleaves in the acidic environment of endosomes and lysosomes.[] |
| Valine-Citrulline (Val-Cit) | Cathepsin B | Enzyme-dependent | Cleaved by lysosomal proteases often overexpressed in tumor cells. The Val-Ala linker is cleaved at half the rate of the Val-Cit linker. |
Visualizing the Dde Cleavage Reaction and Validation Workflow
To better understand the chemical transformation and the process of its validation, the following diagrams illustrate the Dde linker cleavage mechanism and a typical experimental workflow for its confirmation.
References
The Impact of PEG Spacer Length on DBCO Reagent Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. Dibenzocyclooctyne (DBCO) reagents are widely utilized in copper-free click chemistry for their ability to form stable triazole linkages with azide-modified molecules under mild, biocompatible conditions. The incorporation of polyethylene glycol (PEG) spacers into DBCO reagents has become a standard practice to enhance their utility. This guide provides a comparative analysis of DBCO reagents with varying PEG spacer lengths—specifically PEG4, PEG8, and PEG12—focusing on their impact on key performance parameters such as reaction kinetics, solubility, and stability.
This analysis synthesizes available experimental data and established principles to offer a clear comparison, aiding in the selection of the optimal DBCO-PEGn reagent for specific research applications, from protein labeling to the development of antibody-drug conjugates (ADCs).
Quantitative Performance Comparison
The length of the PEG spacer in a DBCO reagent directly influences its physicochemical properties. Longer PEG chains generally lead to increased hydrophilicity, which in turn affects solubility and reaction kinetics. The following table summarizes the key performance indicators for DBCO reagents with PEG4, PEG8, and PEG12 spacers.
| Performance Parameter | DBCO-PEG4 | DBCO-PEG8 | DBCO-PEG12 |
| Second-Order Rate Constant (k₂) with Azide | ~2.1 M⁻¹s⁻¹[1] | Estimated >2.1 M⁻¹s⁻¹ | Estimated >>2.1 M⁻¹s⁻¹ |
| Aqueous Solubility | Moderate; up to 1.5-6.6 mM for derivatives[2][3] | High | Very High |
| Stability in Aqueous Buffer (PBS, pH 7.4) | Good; >90-95% integrity over 24h at 25°C[4] | Expected to be similar to or slightly higher than PEG4 | Expected to be similar to or slightly higher than PEG4 |
| Steric Hindrance Reduction | Effective | More Effective | Most Effective |
Note: The second-order rate constants for DBCO-PEG8 and DBCO-PEG12 are estimated based on the established principle that longer, more flexible PEG linkers can reduce steric hindrance and potentially increase the reaction rate in certain contexts. The exact values can vary depending on the specific azide reaction partner and reaction conditions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol for Determining Second-Order Reaction Rate Constants via UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction by monitoring the decrease in DBCO absorbance over time.
Materials:
-
DBCO-PEGn reagents (PEG4, PEG8, PEG12)
-
Azide-containing molecule (e.g., benzyl azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-PEGn reagents in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in the reaction buffer to a stock concentration of 100 mM.
-
-
Reaction Setup:
-
In a quartz cuvette, dilute the DBCO-PEGn stock solution in the reaction buffer to a final concentration of 0.1 mM.
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a small volume of the azide stock solution to the cuvette to achieve a final concentration of 1 mM (a 10-fold excess).
-
Immediately begin monitoring the absorbance at the λmax of the DBCO group (approximately 309 nm) at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant decrease in absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at 309 nm versus time.
-
The slope of the linear portion of this plot represents the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess.
-
Protocol for Assessing Aqueous Solubility
This protocol provides a method to determine the saturated solubility of DBCO-PEGn reagents in an aqueous buffer.
Materials:
-
DBCO-PEGn reagents (PEG4, PEG8, PEG12)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Spectrophotometer or HPLC with a UV detector
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid DBCO-PEGn reagent to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
-
Equilibration:
-
Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 309 nm using a spectrophotometer and calculate the concentration using the Beer-Lambert law (requires the molar extinction coefficient of the DBCO-PEGn reagent).
-
Alternatively, for more precise quantification, analyze the supernatant by HPLC with a UV detector against a standard curve of known concentrations of the respective DBCO-PEGn reagent.
-
Protocol for Evaluating Stability in Aqueous Buffer
This protocol outlines a method to assess the stability of DBCO-PEGn reagents over time in a physiological buffer.
Materials:
-
DBCO-PEGn reagents (PEG4, PEG8, PEG12)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator
-
HPLC with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare solutions of each DBCO-PEGn reagent in the aqueous buffer at a known concentration (e.g., 1 mM).
-
-
Incubation:
-
Incubate the solutions at a defined temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of each solution.
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC, monitoring the elution profile at 309 nm.
-
Quantify the peak area of the intact DBCO-PEGn reagent at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the intact reagent remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact reagent versus time to determine the degradation profile.
-
Visualizing the Impact of PEG Spacers
The following diagrams illustrate the structural differences between the DBCO-PEGn reagents and a typical experimental workflow for their use in bioconjugation.
Caption: Increasing PEG spacer length from PEG4 to PEG12.
Caption: A typical workflow for bioconjugation using DBCO-PEGn reagents.
References
A Researcher's Guide to Reversible Biotinylation: Comparing Alternatives to Dde Biotin-PEG4-DBCO
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to reversibly tag and isolate biomolecules is paramount. While the Dde Biotin-PEG4-DBCO reagent offers a valuable method for reversible biotinylation through hydrazine-mediated cleavage, a diverse landscape of alternative technologies provides researchers with a range of options tailored to specific experimental needs. This guide offers an objective comparison of prominent alternatives, supported by experimental data, to empower researchers in selecting the optimal tool for their work.
Chemically Cleavable Linkers: A Diverse Toolkit
A primary strategy for reversible biotinylation involves the use of linkers that can be broken under specific chemical conditions. These reagents offer a variety of cleavage mechanisms, each with distinct advantages and considerations.
Disulfide Linkers: The Classic Reductive Cleavage
Disulfide-containing biotinylation reagents are a well-established class of cleavable linkers. The core principle lies in the reduction of the disulfide bond to two thiol groups, releasing the biotin tag from the target molecule.
Cleavage Mechanism:
-
Reagents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanol.
-
Conditions: Typically, incubation with 50 mM DTT for 30 minutes at 50°C or for 2 hours at room temperature is effective for cleaving the disulfide bond.[1][2]
Performance:
While widely used, disulfide linkers can have limitations. One potential issue is disulfide exchange, which can lead to unintended cross-reactivity.[3] The cleavage efficiency can also be moderate, with one study reporting around 60% cleavage after treatment with 0.5 M DTT.[3]
Acid-Labile Linkers: Mild Acidic Release
Acid-cleavable linkers offer an alternative for biomolecules that are sensitive to reducing agents. These linkers are stable at neutral pH but readily break under acidic conditions.
Cleavage Mechanism:
-
Reagents: Formic acid or trifluoroacetic acid (TFA).
-
Conditions: A dialkoxydiphenylsilane (DADPS)-based linker can be cleaved with high efficiency (>98%) using 10% formic acid for 30 minutes at room temperature.[4] Other acid-cleavable linkers may require stronger acids like 95% TFA.
Performance:
In a comparative study profiling the cellular cysteinome, a DADPS-based linker identified a significantly higher number of unique cysteine residues compared to an azobenzene-based linker, suggesting its broad applicability in chemical proteomics. A separate study benchmarking five cleavable biotin tags found that an acid-cleavable DADPS linker outperformed others in enrichment efficiency and identification yield in peptide-centric chemoproteomics.
Diazobenzene (AZO) Linkers: Reductive Cleavage with Sodium Dithionite
Diazobenzene-based linkers are cleaved under mild reductive conditions using sodium dithionite.
Cleavage Mechanism:
-
Reagent: Sodium dithionite.
-
Conditions: Cleavage is typically achieved by incubation with a 50 mM sodium dithionite solution.
Performance:
While effective, a study identified a previously unreported artifactual modification on the residual mass of the azobenzene linker after cleavage, which could complicate mass spectrometry analysis.
Photocleavable Linkers: Release with Light
For applications requiring precise temporal and spatial control over biotin release, photocleavable (PC) linkers are an excellent choice. These linkers are cleaved upon exposure to UV light.
Cleavage Mechanism:
-
Stimulus: UV light, typically in the range of 300-365 nm.
-
Conditions: Complete cleavage can be achieved in as little as 4 minutes with a low-intensity UV lamp.
Performance:
Photocleavage is a non-invasive method that releases the target molecule in its native form. This method is particularly advantageous for applications involving live cells or other sensitive biological samples where the addition of chemical reagents is undesirable.
Altering the Biotin-Streptavidin Interaction: A Different Approach
Instead of cleaving a linker, an alternative strategy is to modify the biotin molecule itself to weaken its interaction with streptavidin, allowing for elution under milder conditions.
Desthiobiotin: Competitive Elution with Biotin
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a lower affinity (Kd = 10⁻¹¹ M) compared to biotin (Kd = 10⁻¹⁵ M).
Elution Mechanism:
-
Reagent: Free biotin.
-
Conditions: Elution is achieved by incubating the desthiobiotin-labeled molecule bound to streptavidin with a solution containing an excess of free biotin. This competitive displacement allows for the gentle release of the target molecule under physiological conditions.
Performance:
This "soft-release" method is particularly useful for pull-down experiments as it minimizes the co-purification of endogenously biotinylated molecules and helps maintain the integrity of protein complexes.
Iminobiotin: pH-Dependent Binding and Elution
Iminobiotin is another biotin analog where a nitrogen atom replaces an oxygen in the ureido ring. Its binding to avidin and streptavidin is pH-dependent.
Elution Mechanism:
-
Condition: Change in pH.
-
Binding: Binds strongly at a pH of 9.5 or higher.
-
Elution: The interaction is significantly weakened at acidic pH (e.g., pH 4), allowing for the release of the iminobiotinylated molecule.
Performance:
This pH-dependent binding allows for the capture of target molecules at alkaline pH and their subsequent release under mild acidic conditions, avoiding the need for harsh denaturants. However, it's noteworthy that the streptavidin-iminobiotin interaction shows less pH dependence compared to the avidin-iminobiotin interaction.
Quantitative Comparison of Reversible Biotinylation Alternatives
| Feature | This compound | Disulfide Linker | Acid-Labile (DADPS) Linker | Photocleavable Linker | Desthiobiotin | Iminobiotin |
| Cleavage/Elution Method | Chemical (Hydrazine) | Chemical (Reducing Agents) | Chemical (Acid) | Physical (UV Light) | Competitive (Free Biotin) | pH Shift |
| Cleavage/Elution Reagent | 2% Hydrazine | 50 mM DTT | 10% Formic Acid | ~365 nm UV Light | Excess Free Biotin | Acidic Buffer (e.g., pH 4) |
| Cleavage/Elution Time | 30 min - 2 hours | 30 min - 2 hours | 30 minutes | < 5 minutes | Variable (minutes to hours) | Variable (minutes to hours) |
| Cleavage Efficiency | High | Moderate (~60%) | Very High (>98%) | High (>95%) | High | High |
| Key Advantage | Specific cleavage | Well-established | High efficiency, mild acid | Spatiotemporal control | Gentle, physiological elution | Mild pH-based elution |
| Potential Limitation | Hydrazine toxicity | Disulfide exchange | Potential for formate adducts | Requires UV source, potential for photodamage | Slower elution, requires excess biotin | pH sensitivity of the target molecule |
Experimental Protocols
Protocol 1: Cleavage of Dde-Biotinylated Proteins
-
Preparation: Prepare a 2% (v/v) aqueous hydrazine solution.
-
Incubation: Incubate the streptavidin beads with the captured Dde-biotinylated proteins in the 2% hydrazine solution.
-
Time and Temperature: Incubate for 1-2 hours at room temperature with gentle mixing. For automated systems, a 90-minute incubation has been shown to be effective.
-
Elution: Collect the supernatant containing the released proteins.
-
Quenching (Optional): The reaction can be quenched by the addition of a scavenger like acetone.
Protocol 2: Cleavage of Disulfide-Linked Biotin
-
Preparation: Prepare a 50 mM DTT solution in a suitable buffer (e.g., PBS).
-
Incubation: Resuspend the streptavidin beads with the captured disulfide-biotinylated proteins in the DTT solution.
-
Time and Temperature: Incubate for 2 hours at room temperature or 30 minutes at 50°C.
-
Elution: Collect the supernatant containing the cleaved proteins.
Protocol 3: Cleavage of Acid-Labile (DADPS) Biotin
-
Preparation: Prepare a 10% (v/v) formic acid solution in water.
-
Incubation: Resuspend the streptavidin beads with the captured DADPS-biotinylated proteins in the formic acid solution.
-
Time and Temperature: Incubate for 30 minutes at room temperature.
-
Elution: Collect the supernatant and neutralize the pH if necessary for downstream applications.
Protocol 4: Photocleavage of Biotinylated Molecules
-
Immobilization: Capture the photocleavable biotin-labeled molecules on streptavidin-coated beads or surfaces.
-
Washing: Wash the beads to remove non-specifically bound molecules.
-
Irradiation: Resuspend the beads in a suitable buffer and expose them to a UV light source (e.g., 365 nm) for approximately 4 minutes. The distance and intensity of the light source should be optimized.
-
Elution: Collect the supernatant containing the photoreleased molecules.
Protocol 5: Elution of Desthiobiotinylated Proteins
-
Binding: Capture the desthiobiotinylated proteins on streptavidin beads.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution: Incubate the beads with a solution containing an excess of free biotin (e.g., 10-50 mM) in a physiological buffer. The incubation time can be optimized but is typically in the range of 30 minutes to a few hours at room temperature.
-
Collection: Collect the supernatant containing the eluted proteins.
Protocol 6: Elution of Iminobiotinylated Proteins
-
Binding: Incubate the iminobiotinylated proteins with avidin or streptavidin beads at a pH of 9.5 or higher.
-
Washing: Wash the beads with a high pH buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Collection: Collect the supernatant containing the eluted proteins and neutralize the pH if necessary.
Visualizing the Workflows and Pathways
Caption: General workflow for reversible biotinylation experiments.
Caption: Classification of reversible biotinylation strategies.
Caption: Decision tree for selecting a reversible biotinylation reagent.
References
Dde Biotin-PEG4-DBCO: A Performance Benchmark Against Competing Cleavable Biotinylation Reagents
For Immediate Release
In the rapidly evolving landscape of bioconjugation and proteomics, the choice of biotinylation reagent is critical for the successful enrichment and analysis of target proteins. This guide provides a comprehensive performance comparison of Dde Biotin-PEG4-DBCO against other commercially available cleavable biotinylation reagents. The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
This compound is a versatile reagent featuring a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, a hydrophilic polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1] This combination of features offers a powerful tool for the selective labeling and subsequent release of biomolecules.
Comparative Analysis of Cleavable Biotinylation Reagents
The performance of this compound is best understood in the context of its competitors, which primarily differ in their cleavage chemistry. The table below summarizes the key characteristics of major classes of cleavable biotin probes.
| Linker Type | Cleavage Reagent | Cleavage Conditions | Advantages | Disadvantages | Key Competitors |
| Dde (Hydrazine-cleavable) | Hydrazine or Hydroxylamine | Mild basic conditions (e.g., 2% hydrazine)[2] | Rapid and efficient cleavage under mild conditions.[3] Orthogonal to many other protecting groups. | Potential for side reactions with certain amino acids (e.g., reduction of Aloc protecting groups).[4] Hydrazine is toxic. | Dde Biotin-Alkyne, Dde Biotin-Azide |
| DADPS (Acid-cleavable) | Formic Acid or Trifluoroacetic Acid (TFA) | Mild acidic conditions (e.g., 10% formic acid)[5] | High cleavage efficiency. Outperforms many other linkers in some chemoproteomics workflows. | Acid-labile post-translational modifications may be affected. | DADPS Biotin-Alkyne, DADPS Biotin-Azide |
| Disulfide (Reduction-cleavable) | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Reducing conditions | Biologically relevant cleavage mechanism. | Potential for premature cleavage in the cellular reducing environment. | Biotin-SS-Azide, Biotin-SS-Alkyne |
| Azo (Reduction-cleavable) | Sodium Dithionite | Reducing conditions | Potential for artifactual modifications on the target molecule. | Diazo Biotin-DBCO | |
| Photocleavable | UV Light (e.g., 365 nm) | Spatially and temporally controlled cleavage. | Can cause photodamage to biomolecules. Lower cleavage efficiency compared to chemical methods. | PC Biotin-DBCO |
Quantitative Performance Data
In this study, an acid-cleavable dialkoxydiphenylsilane (DADPS) moiety, in a protein "click", peptide "capture" workflow, demonstrated superior performance in terms of enrichment efficiency, identification yield, and reproducibility compared to photocleavable and reduction-cleavable tags. While a direct comparison with a Dde-based DBCO reagent was not the focus, the study highlights the importance of the linker chemistry in the overall success of a chemoproteomics experiment.
It has been noted that in some complex biological samples, such as total RNA, there can be non-specific binding of DBCO-containing reagents to unknown modifications.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized protocols for protein labeling, enrichment, and cleavage.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
-
Prepare Protein Sample: Dissolve the azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare this compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.
-
Labeling Reaction: Add a 2-5 molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Resin
-
Prepare Streptavidin Resin: Wash the streptavidin-agarose or magnetic beads with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Binding: Add the biotinylated protein sample to the prepared streptavidin resin.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Washing: Wash the resin several times with the wash buffer to remove non-specifically bound proteins.
Protocol 3: Cleavage and Elution of Captured Proteins
-
Prepare Cleavage Buffer: Prepare a 2% (v/v) hydrazine solution in an appropriate buffer (e.g., PBS or water). Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Resuspend the protein-bound streptavidin resin in the cleavage buffer.
-
Incubation: Incubate for 1-2 hours at 37°C with gentle shaking.
-
Elution: Pellet the resin by centrifugation and carefully collect the supernatant containing the cleaved protein.
-
Alternative Cleavage: A solution of hydroxylamine hydrochloride and imidazole in NMP can also be used to cleave the Dde group, which may be advantageous in the presence of Fmoc protecting groups.
Visualizing the Workflow and Key Interactions
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical principles at play.
Caption: A generalized experimental workflow for labeling, enrichment, and cleavage of proteins using this compound.
Caption: Key molecular interactions in the this compound workflow.
Conclusion
This compound is a robust and efficient tool for the biotinylation and subsequent purification of azide-modified biomolecules. Its key advantages lie in the copper-free nature of the SPAAC reaction, making it suitable for live-cell applications, and the mild, rapid cleavage of the Dde linker with hydrazine. While acid-cleavable linkers like DADPS have shown superior performance in specific chemoproteomic workflows, the choice of the optimal cleavable biotinylation reagent will ultimately depend on the specific experimental context, including the nature of the target biomolecule, the presence of other functional groups, and the desired downstream analysis. This guide provides the necessary data and protocols to aid researchers in making an informed decision.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dde Biotin-PEG4-DBCO
For Immediate Implementation by Laboratory Personnel: This document provides essential procedural guidance for the safe and compliant disposal of Dde Biotin-PEG4-DBCO, a reagent utilized in advanced bioconjugation and proteomics research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to employ appropriate personal protective equipment (PPE) to minimize exposure risks. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine particulates.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the powdered reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills and contamination. |
In the event of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this reagent be disposed of down the drain or in standard solid waste containers.
Step 1: Waste Segregation
Proper segregation is the foundational step for safe and compliant chemical waste disposal.
-
Solid Waste:
-
Place any unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect all disposables contaminated with the reagent, such as weigh boats, pipette tips, and microfuge tubes, in a designated, sealable plastic bag or a rigid container. This container must be clearly labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
The choice of a halogenated or non-halogenated waste stream will depend on the solvent used to dissolve the compound.
-
The liquid waste container must be clearly labeled with "Liquid waste containing this compound" and a complete list of all solvent constituents.
-
Step 2: Hazardous Waste Labeling
Accurate and comprehensive labeling of all waste containers is a mandatory requirement for safety and regulatory compliance.
-
Affix a hazardous waste label to each container (both solid and liquid).
-
The label must include the following information:
-
Full Chemical Name: "this compound"
-
CAS Number: 1807512-43-1
-
Estimated Amount or Concentration of the chemical.
-
Associated Hazards: Based on available information, treat as a general chemical irritant. Consult your institution's specific guidelines.
-
Date of First Waste Addition.
-
Principal Investigator's Name and Laboratory Information.
-
Step 3: Secure Storage of Waste
Proper interim storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Store all waste containers in a designated and clearly marked secondary containment bin to mitigate the impact of potential spills.
-
The waste storage area should be well-ventilated and situated away from incompatible chemicals.
-
Ensure all waste containers are securely sealed to prevent the release of vapors or leakage.
Step 4: Arranging for Final Disposal
The final step involves the coordinated and compliant removal of the hazardous waste from the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a hazardous waste pickup.
-
Provide the EHS department with a detailed inventory of the waste, including the full chemical names, quantities, and container types.
-
Follow all institutional procedures for waste handover and documentation.
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Operational Guide for Dde Biotin-PEG4-DBCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dde Biotin-PEG4-DBCO. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The required PPE varies depending on the specific handling procedure.
| Procedure | Required Personal Protective Equipment | Purpose |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended) - Lab coat or disposable gown - Safety glasses with side shields or chemical splash goggles - Face mask or respirator (if not in a fume hood) | Prevents inhalation of fine particles and skin/eye contact. |
| Dissolving in Solvent | - Nitrile or neoprene gloves - Lab coat or disposable gown - Chemical splash goggles | Protects against solvent splashes and direct contact with the compound.[1] |
| Performing Reactions | - Nitrile or neoprene gloves - Lab coat or disposable gown - Chemical splash goggles | Ensures protection from potential splashes or unexpected reactions.[1] |
| Handling Waste | - Nitrile or neoprene gloves - Lab coat or disposable gown - Chemical splash goggles | Prevents exposure during the disposal of hazardous chemical waste.[1] |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[1][2] For handling hazardous drugs, more stringent PPE such as "bunny suit" coveralls, face shields, and respirators may be necessary.
Operational Plans: From Storage to Disposal
Proper handling and storage are critical for maintaining the stability and reactivity of this compound.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, it is recommended to store the powder at -20°C.
-
If dissolved in a solvent, store the solution at -80°C for up to one year.
Preparation for Use:
-
Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.
-
Reconstitution: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into the final reaction buffer.
Experimental Workflow: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a click chemistry reagent that contains a DBCO group, which can react with molecules containing azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated weigh boats, pipette tips, and other contaminated solids in a designated, sealed, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically resistant container. The choice of a halogenated or non-halogenated waste container depends on the solvent used.
Labeling and Storage of Waste:
-
Attach a hazardous waste label to each container.
-
The label must include the full chemical name ("this compound"), the estimated concentration, and any associated hazards.
-
Store waste containers in a designated secondary containment bin in a well-ventilated area, away from incompatible chemicals.
Disposal Procedure:
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment for your specific experimental procedures. Always adhere to your institution's safety guidelines and regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
